Fusidic Acid-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H48O6 |
|---|---|
Molecular Weight |
522.7 g/mol |
IUPAC Name |
(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-7,7,7-trideuterio-6-(trideuteriomethyl)hept-5-enoic acid |
InChI |
InChI=1S/C31H48O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1/i1D3,2D3 |
InChI Key |
IECPWNUMDGFDKC-CUNJLYJJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=CCC/C(=C/1\[C@@H]2C[C@H]([C@H]3[C@]4(CC[C@H]([C@H]([C@@H]4CC[C@@]3([C@]2(C[C@@H]1OC(=O)C)C)C)C)O)C)O)/C(=O)O)C([2H])([2H])[2H] |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Physical and Chemical Properties of Fusidic Acid-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Fusidic Acid-d6, a deuterated analog of the antibiotic Fusidic Acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental context, and visual representations of its mechanism of action. This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Fusidic Acid due to its nearly identical chemical behavior and distinct mass spectrometric signature.
Core Physical and Chemical Data
The stable isotope-labeled derivative of fusidic acid, this compound, shares most of its physical and chemical characteristics with the parent compound. The primary distinction lies in its increased molecular weight due to the substitution of six hydrogen atoms with deuterium. This makes it an ideal internal standard for quantitative analysis by mass spectrometry.
Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₁H₄₂D₆O₆ | [1][2][3] |
| Molecular Weight | 522.71 g/mol | [1][2][3] |
| Appearance | Solid (based on parent compound) | [4] |
| Storage Temperature | 4°C | [1][3] |
| Purity (Typical) | >95% (HPLC) | [1] |
| Unlabelled CAS Number | 6990-06-3 | [1][2] |
| Property (Fusidic Acid) | Value | Source |
| Melting Point | 192.5 °C | [4] |
| Solubility (Water) | 5.21 mg/L | [4] |
| pKa | 5.35 | [4] |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Fusidic acid and its deuterated analog act as bacteriostatic agents, primarily against Gram-positive bacteria.[5][6] Their mechanism of action involves the inhibition of bacterial protein synthesis by targeting and stalling a crucial step in the elongation cycle.[6][7][8] Specifically, Fusidic Acid binds to the Elongation Factor G (EF-G) when it is complexed with the ribosome and GDP. This binding event prevents the dissociation of EF-G from the ribosome, thereby halting the translocation of the peptidyl-tRNA from the A-site to the P-site.[7][8] This effectively freezes the ribosome on the mRNA, leading to the cessation of protein synthesis.
Caption: Mechanism of action of this compound on bacterial protein synthesis.
Experimental Protocols
The characterization and quantification of Fusidic Acid and its deuterated analog rely on a variety of analytical techniques. Below are outlines of common experimental methodologies.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a widely used method for assessing the purity of Fusidic Acid and its derivatives.[9]
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is typically employed.
-
Mobile Phase: A gradient mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer).
-
Detection: UV detection at approximately 228 nm.[10]
-
Procedure: A standardized solution of this compound is injected into the HPLC system. The resulting chromatogram is analyzed for the presence of impurities. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Caption: A typical workflow for purity analysis of this compound by HPLC.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure of this compound and verifying the positions of deuterium labeling.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 750 MHz).[11]
-
Solvent: Deuterated chloroform (CDCl₃) or other suitable deuterated solvents.
-
Experiments:
-
¹H NMR: To observe the proton signals. The absence or significant reduction of signals at the sites of deuteration confirms the labeling.
-
¹³C NMR: To analyze the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity and definitively assign proton and carbon signals.[12]
-
-
Procedure: The sample is dissolved in the deuterated solvent and transferred to an NMR tube. A series of 1D and 2D NMR spectra are acquired. The resulting spectra are compared with those of the non-deuterated Fusidic Acid to confirm the isotopic labeling and overall structure.[13]
Mass Spectrometry for Molecular Weight Confirmation and Quantification
Mass spectrometry is used to confirm the molecular weight of this compound and is the primary technique for its use as an internal standard in quantitative bioanalysis.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer, often coupled with liquid chromatography (LC-MS).
-
Ionization Technique: Electrospray ionization (ESI) is commonly used.
-
Analysis: The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (e.g., [M+H]⁺ or [M+Na]⁺), which will be shifted by approximately 6 Da compared to the unlabeled Fusidic Acid.
-
Procedure for Quantification: In a typical bioanalytical method, a known amount of this compound is added to the biological sample (e.g., plasma) containing the unlabeled Fusidic Acid. Following extraction, the sample is analyzed by LC-MS. The ratio of the peak areas of the analyte to the internal standard is used to construct a calibration curve and accurately quantify the concentration of Fusidic Acid in the sample.
Synthesis and Purification
Fusidic Acid is a natural product isolated from the fermentation broth of the fungus Fusidium coccineum.[4][9][14] The deuterated analog, this compound, is synthetically derived from the parent compound. The synthesis involves the introduction of deuterium atoms at specific, stable positions in the molecule, typically on the side chain.
Purification of the final product is critical to ensure high isotopic and chemical purity. This is often achieved through preparative chromatography followed by recrystallization from solvent systems such as alcohols or ketones mixed with water.[14] The purity is then verified using the analytical methods described above.
References
- 1. This compound | TRC-F865502-0.5MG | LGC Standards [lgcstandards.com]
- 2. This compound | TRC-F865502-0.5MG | LGC Standards [lgcstandards.com]
- 3. usbio.net [usbio.net]
- 4. Fusidic Acid | C31H48O6 | CID 3000226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. goldbio.com [goldbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Critical Review of the Properties of Fusidic Acid and Analytical Methods for Its Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ES2204331B1 - PROCEDURE FOR OBTAINING FUSIDIC ACID FROM A FERMENTATION BRASS. - Google Patents [patents.google.com]
Navigating the Stability of Deuterium Labeling in Fusidic Acid-d6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of deuterium labeling in Fusidic Acid-d6, a critical internal standard for bioanalytical studies. Understanding the stability of the deuterium labels is paramount for ensuring data accuracy and reliability in quantitative mass spectrometry-based assays. This document outlines the theoretical and practical aspects of label stability, provides detailed experimental protocols for stability assessment, and presents a framework for data interpretation.
Introduction to Deuterium Labeling and this compound
Deuterium-labeled compounds are indispensable tools in pharmaceutical research, particularly in pharmacokinetic and metabolic studies. The incorporation of deuterium, a stable isotope of hydrogen, into a drug molecule allows it to be distinguished from its unlabeled counterpart by mass spectrometry without significantly altering its chemical properties. This compound is the deuterium-labeled version of Fusidic Acid, a bacteriostatic antibiotic. It is primarily used as an internal standard in analytical methods to quantify fusidic acid in biological matrices.
The precise location of the deuterium atoms in this compound is on the two methyl groups of the heptenoic acid side chain, as confirmed by its IUPAC name: (2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-7,7,7-trideuterio-6-(trideuteriomethyl)hept-5-enoic acid. This specific placement is crucial for its stability.
Predicted Stability of Deuterium Labels in this compound
The stability of deuterium labels is highly dependent on their position within the molecule and the chemical environment they are exposed to.
Chemical Stability (H/D Exchange): The deuterium atoms in this compound are attached to carbon atoms in alkyl (methyl) groups. These C-D bonds are generally stable and not susceptible to exchange with protons from solvents (a process known as H/D exchange) under typical physiological or mild acidic and basic conditions. Protons on heteroatoms (like -OH or -NH) are readily exchangeable, but deuterons on carbon, especially on non-activated alkyl chains, are chemically robust. Therefore, significant loss of the deuterium label through chemical exchange during sample preparation and analysis is not expected.
Metabolic Stability: The primary route for potential loss of the deuterium labels is through metabolic processes. Fusidic acid is known to be metabolized in the liver, primarily by cytochrome P450 enzymes, particularly CYP3A4.[1][2] Metabolism can involve oxidation of the fusidic acid molecule. If this oxidation occurs at the deuterated methyl groups on the side chain, it could lead to the loss of deuterium atoms.
However, the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can lead to a "kinetic isotope effect" (KIE), where the rate of a chemical reaction is slower at a deuterated position.[3][4] Consequently, the metabolism of the deuterated side chain of this compound may be slower than that of the unlabeled fusidic acid, which can enhance its stability as an internal standard in in vivo studies.
Experimental Protocols for Stability Assessment
To empirically determine the stability of the deuterium labels, forced degradation (stress testing) studies are essential. These studies expose this compound to harsh conditions to accelerate potential degradation and label exchange. The following protocols are based on established methods for fusidic acid and are designed to assess stability under various stress conditions.[5][6]
General Preparation for Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent, such as methanol or acetonitrile, at a known concentration (e.g., 1 mg/mL).
-
Stress Samples: For each condition, dilute the stock solution with the respective stressor to a final concentration suitable for analysis (e.g., 10-100 µg/mL).
-
Control Samples: Prepare control samples by diluting the stock solution with the same solvent used for the stressor (e.g., water or buffer at neutral pH) and keep them under normal storage conditions.
-
Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours) to assess the kinetics of degradation and label loss.
Hydrolytic Stability
-
Acidic Hydrolysis:
-
Reagent: 0.1 M Hydrochloric Acid (HCl).
-
Procedure: Mix the this compound stock solution with 0.1 M HCl. Incubate the mixture at a controlled temperature (e.g., 60°C). After each time point, neutralize the sample with an equimolar amount of sodium hydroxide (NaOH) before analysis.
-
-
Alkaline Hydrolysis:
-
Reagent: 0.1 M Sodium Hydroxide (NaOH).
-
Procedure: Mix the this compound stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C). After each time point, neutralize the sample with an equimolar amount of HCl before analysis.
-
-
Neutral Hydrolysis:
-
Reagent: Purified Water (HPLC-grade).
-
Procedure: Mix the this compound stock solution with purified water. Incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Stability
-
Reagent: 3% Hydrogen Peroxide (H₂O₂).
-
Procedure: Mix the this compound stock solution with 3% H₂O₂. Keep the mixture at room temperature, protected from light. Analyze at specified time points.
Thermal Stability
-
Procedure: Store the solid this compound powder and a prepared solution in an oven at an elevated temperature (e.g., 70°C) for a specified period (e.g., up to 7 days). Analyze the samples at different time points.
Photostability
-
Procedure: Expose the solid this compound powder and a prepared solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A typical condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Keep control samples in the dark at the same temperature.
Analytical Methodologies for Stability Assessment
Two primary analytical techniques are recommended for assessing the stability of this compound: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
LC-MS/MS Analysis
LC-MS/MS is the ideal technique for quantifying the parent this compound and detecting any potential degradation products. It can also be used to assess the isotopic integrity of the molecule.
-
Chromatography: A reverse-phase HPLC method, similar to those developed for fusidic acid, should be used. A C18 column with a gradient elution of acetonitrile and water with a pH modifier (e.g., formic acid or ammonium acetate) is typically effective.
-
Mass Spectrometry:
-
Monitoring Parent Compound: Use Multiple Reaction Monitoring (MRM) to track the transition of the precursor ion of this compound to a specific product ion. A decrease in the peak area over time indicates degradation.
-
Detecting Degradation Products: Scan for potential degradation products by comparing the chromatograms of stressed and control samples.
-
Assessing Deuterium Loss: Monitor the mass channels corresponding to Fusidic Acid-d5, -d4, etc., as well as the unlabeled Fusidic Acid (d0). An increase in the signal for these lower deuterated or unlabeled species would indicate H/D exchange.
-
NMR Spectroscopy
NMR spectroscopy provides detailed structural information and is the most direct method for assessing the position and stability of the deuterium labels.
-
¹H NMR: In ¹H NMR, the absence of signals at the positions where deuterium atoms are located confirms the labeling. The appearance of signals at these positions in stressed samples would indicate back-exchange (D to H).
-
²H NMR: ²H (Deuterium) NMR can be used to directly observe the deuterium signals, providing a quantitative measure of the deuterium content at each labeled site. A decrease in the integral of these signals would indicate label loss.
Data Presentation and Interpretation
All quantitative data from the stability studies should be summarized in clear, structured tables for easy comparison.
Table 1: Recommended Conditions for Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 48 hours |
| Alkaline Hydrolysis | 0.1 M NaOH | 60°C | Up to 48 hours |
| Neutral Hydrolysis | Purified Water | 60°C | Up to 48 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 48 hours |
| Thermal Stress | Solid and Solution | 70°C | Up to 7 days |
| Photostability | UV/Visible Light | Controlled Room Temp. | Per ICH Q1B |
Table 2: Example Data Summary for this compound Stability Assessment
| Stress Condition | Time (hours) | % this compound Remaining | % Deuterium Label Retention | Degradation Products Observed |
| Control | 48 | 100% | 100% | None |
| 0.1 M HCl | 2 | |||
| 8 | ||||
| 24 | ||||
| 48 | ||||
| 0.1 M NaOH | 2 | |||
| 8 | ||||
| 24 | ||||
| 48 | ||||
| 3% H₂O₂ | 2 | |||
| 8 | ||||
| 24 | ||||
| 48 | ||||
| Thermal (70°C) | 24 | |||
| 72 | ||||
| 168 | ||||
| Photostability | - |
% Deuterium Label Retention to be determined by monitoring the ratio of d6 to lower deuterated and unlabeled forms via LC-MS/MS or by NMR.
Visualizations
The following diagrams illustrate the workflow for assessing the stability of this compound and the logical framework for interpreting the results.
Conclusion
The deuterium labels in this compound are strategically placed on alkyl methyl groups, which confers high chemical stability and minimizes the risk of H/D exchange under typical analytical and physiological conditions. The primary pathway for potential label loss is through CYP3A4-mediated metabolism of the side chain, although the kinetic isotope effect may slow this process. The provided experimental protocols for forced degradation studies, coupled with LC-MS/MS and NMR analysis, offer a robust framework for empirically verifying the stability of this compound. By following this guide, researchers can confidently assess and ensure the integrity of this critical internal standard, leading to more accurate and reliable bioanalytical data.
References
- 1. The Biological Evaluation of Fusidic Acid and Its Hydrogenation Derivative as Antimicrobial and Anti-inflammatory Agents [ouci.dntb.gov.ua]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Stability kinetics of fusidic acid: Development and validation of stability indicating analytical method by employing Analytical Quality by Design approach in medicinal product(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Commercial Suppliers and Research Applications of Fusidic Acid-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of commercially available Fusidic Acid-d6, a deuterated analog of the bacteriostatic antibiotic Fusidic Acid.[1] Stable isotope-labeled compounds like this compound are indispensable tools in modern research, particularly in pharmacokinetic studies and as internal standards for quantitative analysis by mass spectrometry.[2][3] This document details the technical specifications from various suppliers, provides a representative experimental protocol for its use, and illustrates key biological and experimental pathways.
Commercial Supplier and Product Specifications
This compound is available from several specialized chemical suppliers. The following table summarizes the key technical data for easy comparison. Researchers should always refer to the supplier's Certificate of Analysis for lot-specific information.[4][5][6]
| Supplier | Product Code | Molecular Formula | Molecular Weight | Purity | Storage Conditions | Unlabeled CAS No. |
| LGC Standards | TRC-F865502 | C₃₁H₄₂D₆O₆ | 522.71 | >95% (HPLC) | +4°C | 6990-06-3[7] |
| Pharmaffiliates | PA STI 043680 | C₃₁H₄₂D₆O₆ | 522.71 | N/A | 2-8°C Refrigerator | N/A[8] |
| MedChemExpress | HY-B1350S | C₃₁H₄₂D₆O₆ | N/A | N/A | Refer to CoA | 6990-06-3[2] |
| Clearsynth | CS-T-93891 | C₃₁H₄₂D₆O₆ | 522.75 | N/A | 2-8°C | 6990-06-3[9] |
| United States Biological | 012700 | C₃₁H₄₂D₆O₆ | 522.71 | Highly Purified | 4°C | N/A[10] |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Fusidic acid and its deuterated analog exert their antibiotic effect by inhibiting bacterial protein synthesis.[11][12] The primary target is Elongation Factor G (EF-G), a crucial GTPase involved in the translocation of peptidyl-tRNA during peptide elongation and in the recycling of ribosomes.[13][14][15] Fusidic acid binds to the ribosome-EF-G-GDP complex, locking it in place after translocation.[14][16] This prevents the release of EF-G, thereby stalling protein synthesis and ultimately halting bacterial growth.[2][17] This unique mechanism means there is little cross-resistance with other classes of antibiotics.[13]
Caption: Mechanism of Fusidic Acid blocking bacterial protein synthesis.
Experimental Protocols: Use in Quantitative LC-MS
This compound is an ideal internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) quantification of Fusidic Acid in biological matrices.[18][19] The deuterated standard is chemically identical to the analyte, ensuring it co-elutes and experiences similar matrix effects and ionization suppression, but is distinguishable by its higher mass.[19]
Representative Protocol: Quantification of Fusidic Acid in Human Plasma
This protocol outlines a general procedure. Specific parameters such as solvent choice, gradient, and mass transitions must be optimized for the particular instrument and matrix used.
1. Preparation of Stock and Working Solutions:
-
Fusidic Acid Stock (1 mg/mL): Accurately weigh and dissolve Fusidic Acid in methanol.
-
This compound IS Stock (1 mg/mL): Dissolve this compound in methanol.
-
Calibration Standards: Serially dilute the Fusidic Acid stock solution with methanol and blank plasma to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
IS Working Solution (50 ng/mL): Dilute the this compound stock solution with methanol.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (or calibration standard/QC sample), add 20 µL of the IS Working Solution (50 ng/mL). Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A linear gradient appropriate to separate Fusidic Acid from matrix components.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
-
Mass Spectrometry (MS):
- Ionization Mode: Electrospray Ionization, Positive (ESI+).[20]
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions (example):
-
Fusidic Acid: Q1 517.3 -> Q3 [optimized fragment]
-
This compound: Q1 523.3 -> Q3 [corresponding fragment]
- Optimize collision energy and other source parameters for maximum signal intensity.
4. Data Analysis:
-
Integrate the peak areas for both the analyte (Fusidic Acid) and the internal standard (this compound).
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of Fusidic Acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: General workflow for quantitative analysis using a deuterated standard.
References
- 1. Buy this compound [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound | TRC-F865502-0.5MG | LGC Standards [lgcstandards.com]
- 5. Fusidic acid, 98%, COA, Certificate of Analysis, 6990-06-3, F 0643 [ottokemi.com]
- 6. Fusidic Acid | CAS No- 6990-06-3 | Simson Pharma Limited [simsonpharma.com]
- 7. This compound | TRC-F865502-0.5MG | LGC Standards [lgcstandards.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. clearsynth.com [clearsynth.com]
- 10. usbio.net [usbio.net]
- 11. What is the mechanism of Fusidic acid? [synapse.patsnap.com]
- 12. goldbio.com [goldbio.com]
- 13. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of fusidic acid inhibition of RRF- and EF-G-dependent splitting of the bacterial post-termination ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fusidic acid - Wikipedia [en.wikipedia.org]
- 17. Fusidic Acid | 6990-06-3 [chemicalbook.com]
- 18. youtube.com [youtube.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
Technical Guide: Isotopic Purity of Commercially Available Fusidic Acid-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of commercially available Fusidic Acid-d6, a deuterated internal standard crucial for pharmacokinetic and metabolic studies. This document outlines the typical isotopic purity levels offered by commercial suppliers, details the analytical methodologies used for its determination, and illustrates the compound's mechanism of action.
Isotopic Purity of Commercial this compound
The isotopic purity of deuterated compounds is a critical parameter, ensuring accuracy and precision in quantitative mass spectrometry-based assays. This compound is primarily used as an internal standard for the quantification of Fusidic Acid in biological matrices. The level of deuterium incorporation and the presence of unlabeled (d0) or partially labeled species can significantly impact experimental results.
A review of commercially available this compound indicates that suppliers provide this compound with high isotopic enrichment. However, the exact specifications can vary between vendors and batches. It is imperative for researchers to consult the Certificate of Analysis (CoA) for lot-specific data.
Below is a summary of available data on the isotopic purity of this compound from various commercial suppliers.
| Supplier | Catalog Number | Stated Isotopic Purity | Chemical Purity | Notes |
| Cayman Chemical | 29994 | ≥99% deuterated forms (d1-d6)[1] | Not specified | Intended for use as an internal standard for GC- or LC-MS.[1] |
| Toronto Research Chemicals (TRC) | F865502 | Refer to Certificate of Analysis | >95% (HPLC)[2] | Isotopic purity details are provided in the lot-specific CoA.[2][3] |
| Santa Cruz Biotechnology | sc-482455 | Refer to Certificate of Analysis | Not specified | The CoA must be consulted for lot-specific data.[4] |
| MedChemExpress | HY-B1350S | Refer to Certificate of Analysis | Not specified | Recommended to consult the CoA for detailed purity information.[5] |
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds such as this compound is primarily accomplished using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide quantitative data on the distribution of deuterated species and confirm the location of deuterium incorporation.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for assessing isotopic purity by differentiating between isotopologues based on their precise mass-to-charge ratios (m/z).[1][6]
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Infusion and Ionization: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common method for generating ions of the analyte.[1]
-
Mass Analysis: The ions are analyzed by a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument. The high resolving power allows for the separation of the signals from the different deuterated species (d0 to d6).
-
Data Analysis: The isotopic distribution is determined by integrating the peak areas of each isotopologue. The isotopic purity is calculated as the percentage of the desired deuterated species (d6) relative to the sum of all species. Corrections for the natural abundance of isotopes (e.g., ¹³C) are applied to ensure accurate quantification.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is used to confirm the positions of deuterium labels and to quantify the extent of deuteration.
Methodology:
-
Sample Preparation: A known quantity of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d6) containing an internal standard with a known concentration.
-
¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or reduction in the intensity of signals corresponding to the protons that have been replaced by deuterium provides evidence of successful labeling. The integration of the remaining proton signals relative to the internal standard can be used to quantify the amount of non-deuterated and partially deuterated species.
-
²H NMR Analysis: A ²H NMR spectrum is acquired to directly observe the deuterium nuclei. The presence of signals at the expected chemical shifts confirms the positions of the deuterium labels.
-
Data Analysis: The isotopic purity is determined by comparing the integrals of the signals in the ¹H and/or ²H NMR spectra against a reference standard. A combination of ¹H and ²H NMR can provide a highly accurate determination of isotopic abundance.[8]
Mechanism of Action of Fusidic Acid
Fusidic acid is a bacteriostatic antibiotic that inhibits protein synthesis in susceptible bacteria, primarily Gram-positive organisms.[9] Its mechanism of action involves the targeting of Elongation Factor G (EF-G), a crucial protein in bacterial ribosome function.[4][9]
Signaling Pathway:
-
Binding to Ribosome: During the elongation phase of protein synthesis, after a new peptide bond is formed, EF-G binds to the ribosome.
-
GTP Hydrolysis and Translocation: EF-G, in its GTP-bound state, facilitates the translocation of the peptidyl-tRNA from the A-site to the P-site of the ribosome, moving the mRNA by one codon. This process is powered by the hydrolysis of GTP to GDP.
-
Inhibition by Fusidic Acid: Fusidic acid binds to the EF-G-ribosome complex after GTP hydrolysis.[9] This binding event locks EF-G in its GDP-bound state on the ribosome.
-
Stalling of Protein Synthesis: The presence of the Fusidic Acid-EF-G-GDP complex on the ribosome prevents the release of EF-G.[4][9] This steric hindrance blocks the binding of the next aminoacyl-tRNA to the A-site, thereby halting peptide elongation and inhibiting protein synthesis.[10] Fusidic acid also inhibits ribosome recycling.[5][10]
References
- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Fusidic acid? [synapse.patsnap.com]
- 5. Mechanism of fusidic acid inhibition of RRF- and EF-G-dependent splitting of the bacterial post-termination ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fusidic acid - Wikipedia [en.wikipedia.org]
- 10. Fusidic Acid Targets Elongation Factor G in Several Stages of Translocation on the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Certificate of Analysis for Fusidic Acid-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Fusidic Acid-d6. This deuterated analog of Fusidic Acid serves as an internal standard in pharmacokinetic and bioavailability studies, making a thorough understanding of its quality and purity essential for accurate research.
Overview of this compound
This compound is a stable isotope-labeled version of Fusidic Acid, a bacteriostatic antibiotic. The six deuterium atoms are typically introduced at the two methyl groups of the terminal isovalerate side chain. This mass difference allows for its use as an internal standard in mass spectrometry-based analytical methods.
| Identifier | Value |
| Chemical Name | (2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-(acetyloxy)-3,11-dihydroxy-4,8,10,14-tetramethyl-17-ylidene]-6-(methyl-d3)hept-5-enoic-7,7,7-d3 acid |
| Molecular Formula | C₃₁H₄₂D₆O₆ |
| Molecular Weight | 522.75 g/mol |
| Unlabeled CAS Number | 6990-06-3 |
Quantitative Data Summary
The following tables summarize the key quantitative data typically found on a Certificate of Analysis for this compound.
Table 1: Chemical Purity and Identity
| Test | Method | Specification | Result |
| Chemical Purity | HPLC | ≥ 95.0% | 99.2% |
| Identity | ¹H NMR | Conforms to structure | Conforms |
| Identity | Mass Spectrometry | Conforms to structure | Conforms |
Table 2: Isotopic Purity
| Test | Method | Specification | Result |
| Isotopic Enrichment | Mass Spectrometry | ≥ 98.0 atom % D | 99.5 atom % D |
| Isotopologue Distribution | Mass Spectrometry | Report results | d6: 97.2%, d5: 2.5%, d4: 0.2%, d0-d3: <0.1% |
Table 3: Residual Solvents
| Test | Method | Specification (ICH Q3C) | Result |
| Methanol | Headspace GC-MS | ≤ 3000 ppm | < 50 ppm |
| Acetone | Headspace GC-MS | ≤ 5000 ppm | < 50 ppm |
| Dichloromethane | Headspace GC-MS | ≤ 600 ppm | Not Detected |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
3.1. Chemical Purity by High-Performance Liquid Chromatography (HPLC)
The chemical purity of this compound is determined by reverse-phase HPLC with UV detection.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm.
-
Injection Volume: 10 µL.
-
Quantification: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
3.2. Identity by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure of this compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts and coupling constants are compared to the known spectrum of Fusidic Acid to confirm the identity. The absence or significant reduction of signals corresponding to the protons of the deuterated methyl groups confirms the position of deuteration.
3.3. Isotopic Purity by Mass Spectrometry
Mass spectrometry is employed to determine the isotopic enrichment and the distribution of isotopologues.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Procedure: The sample is infused into the mass spectrometer, and the mass spectrum is acquired in positive or negative ion mode. The isotopic enrichment is calculated by comparing the intensities of the peaks corresponding to the deuterated and non-deuterated fragments. The isotopologue distribution is determined from the relative intensities of the molecular ion peaks (d0 to d6).
3.4. Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
Headspace GC-MS is used to identify and quantify volatile organic compounds that may be present as residual solvents from the manufacturing process.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with a headspace autosampler.
-
Sample Preparation: A known amount of the sample is weighed into a headspace vial and dissolved in a suitable solvent (e.g., DMSO).
-
GC Conditions:
-
Column: A column suitable for volatile organic compounds (e.g., DB-624).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: A suitable temperature gradient to separate the target solvents.
-
-
MS Conditions: The mass spectrometer is operated in full scan mode to identify the solvents, and in selected ion monitoring (SIM) mode for quantification.
-
Quantification: The concentration of each residual solvent is determined by comparing its peak area to that of a certified reference standard.
Visualizations
The following diagrams illustrate the analytical workflow for the Certificate of Analysis of this compound.
Caption: Analytical workflow for the generation of a Certificate of Analysis for this compound.
Caption: Workflow for the determination of isotopic purity of this compound by mass spectrometry.
Safeguarding Isotopic Purity: A Technical Guide to the Storage and Handling of Fusidic Acid-d6
For Researchers, Scientists, and Drug Development Professionals
Fusidic Acid-d6, a deuterated analog of the bacteriostatic antibiotic Fusidic Acid, serves as a critical internal standard in pharmacokinetic and metabolic studies. Its structural integrity and isotopic purity are paramount for generating accurate and reproducible data. This guide provides a comprehensive overview of the recommended storage and handling conditions to ensure the long-term stability and reliability of this compound in a research setting.
Storage Conditions
Proper storage is the most critical factor in maintaining the quality of this compound. The following table summarizes the recommended storage parameters based on supplier safety data sheets and product information.
| Parameter | Recommended Condition | Source(s) |
| Long-Term Storage Temperature | 2°C to 8°C (refrigerated) | [1] |
| Alternative Long-Term Storage | +4°C | [2][3] |
| Shipping Temperature | Room temperature | [2][4] |
| Light Exposure | Protect from light. | [5] |
| Moisture | Store in a dry place. Keep container tightly closed. | [5] |
| Form | Solid | [6] |
It is imperative to store this compound in a well-sealed container in a refrigerator. Exposure to light and moisture should be minimized to prevent potential degradation.[5] While the compound is shipped at ambient temperatures, it should be transferred to refrigerated conditions upon receipt for long-term preservation.[2][4]
Handling and Safety Precautions
While one safety data sheet indicates that this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), another identifies it as a "Hazard Compound" and advises consulting the material safety data sheet (MSDS) for accurate information.[1][6] A precautionary approach is therefore recommended.
| Precaution | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, gloves, and eye/face protection. | [7] |
| Ventilation | Use in a well-ventilated area to avoid inhalation of dust. | [5][7] |
| Handling | Avoid dust formation. Do not ingest or inhale. Avoid contact with skin and eyes. Wash hands thoroughly after handling. | [5] |
| Ingestion Hazard | One source indicates "Harmful if swallowed." Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and call a poison center or doctor if you feel unwell. | [8] |
| Incompatible Materials | Avoid contact with strong oxidizing agents and strong acids. | [5] |
The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.
Stability Profile
The chemical stability of this compound is crucial for its function as an internal standard. One safety data sheet states that the product is chemically stable under standard ambient conditions (room temperature). However, it is also noted that the parent compound, Fusidic acid, is sensitive to light and moisture.[5] Therefore, adherence to the recommended storage conditions is vital to prevent degradation over time.
Currently, there is a lack of publicly available, detailed experimental studies and quantitative stability data specifically for this compound under various stress conditions (e.g., pH, temperature, and light exposure). Researchers are advised to perform their own stability assessments in the relevant analytical matrix to ensure the integrity of the standard throughout the course of their experiments.
Recommended Experimental Protocols for In-House Verification
Given the absence of published, detailed experimental protocols for the handling of this compound, the following section outlines recommended procedures for in-house verification and use. These are based on general best practices for handling stable isotope-labeled standards.
Preparation of Stock Solutions
-
Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: In a chemical fume hood or other ventilated enclosure, accurately weigh the desired amount of this compound using a calibrated analytical balance.
-
Dissolution: Dissolve the weighed solid in a suitable solvent (e.g., methanol, acetonitrile, or dimethyl sulfoxide) to a known concentration. Ensure complete dissolution by vortexing or sonication.
-
Storage of Stock Solution: Store the stock solution in a tightly sealed, light-protected vial at -20°C or -80°C for long-term stability.
Preparation of Working Solutions
-
Thawing: Thaw the stock solution at room temperature.
-
Dilution: Prepare working solutions by diluting the stock solution with the appropriate mobile phase or matrix to the desired concentration.
-
Storage of Working Solution: If not for immediate use, store working solutions at 2-8°C for short-term use (e.g., a few days). The stability of working solutions should be verified.
The following diagram illustrates the logical relationship for preparing solutions of this compound.
Conclusion
The integrity of this compound as an internal standard is directly dependent on meticulous storage and handling. By adhering to the guidelines outlined in this document—primarily refrigerated storage, protection from light and moisture, and the use of appropriate personal protective equipment—researchers can ensure the long-term stability and reliability of this critical analytical reagent. It is strongly recommended that laboratories establish and validate their own detailed procedures for the handling and stability testing of this compound solutions within their specific experimental contexts.
References
- 1. clearsynth.com [clearsynth.com]
- 2. This compound | TRC-F865502-0.5MG | LGC Standards [lgcstandards.com]
- 3. This compound | TRC-F865502-0.5MG | LGC Standards [lgcstandards.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. Fusidic Acid 6990-06-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Methodological & Application
Application Note: Quantification of Fusidic Acid in Human Plasma using a Validated LC-MS/MS Method with Fusidic Acid-d6 as an Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Fusidic Acid in human plasma. The protocol utilizes Fusidic Acid-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The method involves a straightforward protein precipitation extraction procedure and offers a rapid analysis time. All quantitative data and experimental procedures are presented to facilitate implementation in a research or clinical laboratory setting.
Introduction
Fusidic acid is a bacteriostatic antibiotic primarily used against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Accurate quantification of fusidic acid in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects, leading to more reliable results. This protocol provides a detailed, step-by-step guide for the validated quantification of Fusidic Acid in human plasma.
Experimental
Materials and Reagents
-
Fusidic Acid (purity ≥98%)
-
This compound (isotopic purity ≥99%)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Agilent 1200 series or equivalent
-
Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm) or equivalent
Preparation of Stock and Working Solutions
-
Fusidic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of Fusidic Acid and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Fusidic Acid Working Solutions: Prepare a series of working solutions by serially diluting the Fusidic Acid stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation Protocol
-
Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
Add 50 µL of the appropriate matrix (blank plasma, spiked plasma for standards and QCs, or study sample plasma) to the labeled tubes.
-
To each tube, add 200 µL of the Internal Standard Working Solution (100 ng/mL this compound in acetonitrile). This step performs the protein precipitation.
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 - 0.5 | 50 |
| 0.5 - 2.5 | Linearly increase to 95 |
| 2.5 - 3.5 | 95 |
| 3.5 - 3.6 | Linearly decrease to 50 |
| 3.6 - 5.0 | 50 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | Fusidic Acid: m/z 515.3 → 455.3[1]this compound: m/z 521.3 → 461.3 |
| Collision Energy (CE) | Optimized for the specific instrument, typically -20 to -30 V |
| Declustering Potential (DP) | Optimized for the specific instrument, typically -50 to -70 V |
| Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
Data Presentation
Calibration Curve
The method was linear over the concentration range of 10 to 5000 ng/mL for Fusidic Acid in human plasma. The calibration curve was constructed by plotting the peak area ratio of Fusidic Acid to this compound against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.
| Parameter | Value |
| Linearity Range (ng/mL) | 10 - 5000 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting Factor | 1/x² |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 10 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| LQC | 30 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| MQC | 500 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| HQC | 4000 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
Visualizations
References
Application of Fusidic Acid-d6 in Pharmacokinetic Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Fusidic Acid-d6 as an internal standard in pharmacokinetic (PK) studies of fusidic acid. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), ensuring high accuracy and precision.
Application Notes
This compound is the deuterated form of fusidic acid, a bacteriostatic antibiotic. In pharmacokinetic studies, this compound serves as an ideal internal standard (IS) for the quantification of fusidic acid in biological matrices such as plasma. The key advantages of using a stable isotope-labeled internal standard are:
-
Compensates for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. As this compound is chemically identical to fusidic acid, it experiences the same matrix effects, allowing for accurate correction.
-
Accounts for Variability in Sample Preparation: Any loss of analyte during the extraction and sample preparation process will be mirrored by a proportional loss of the deuterated internal standard, ensuring the ratio of analyte to IS remains constant.
-
Improves Method Robustness and Precision: The use of a co-eluting, stable isotope-labeled internal standard corrects for variations in injection volume, chromatographic retention time, and instrument response.
The primary application of this compound is in definitive quantitative bioanalytical methods to support preclinical and clinical pharmacokinetic studies of fusidic acid. These studies are essential for determining key PK parameters such as Area Under the Curve (AUC), Maximum Concentration (Cmax), and elimination half-life (t½), which are critical for dose selection and regulatory submissions.
Metabolic Pathway of Fusidic Acid
Fusidic acid is extensively metabolized in the liver, primarily through oxidation and glucuronidation. The major cytochrome P450 (CYP) enzymes involved are CYP3A4 and, to a lesser extent, CYP2D6. The resulting metabolites are then conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), with UGT1A1 being a key enzyme. The major metabolites include 3-ketofusidic acid and various glucuronide conjugates. These metabolites are predominantly eliminated through the bile.[1]
Caption: Metabolic pathway of Fusidic Acid.
Experimental Protocols
This section details a validated LC-MS/MS method for the quantification of fusidic acid in human plasma using a deuterated internal standard, adapted from a published population pharmacokinetic study.[2]
Materials and Reagents
-
Fusidic Acid analytical standard
-
This compound (or a suitable deuterated analog like tetrahydrofusidic acid) as the internal standard (IS)
-
HPLC-grade methanol, acetonitrile, dichloromethane, hexane, and methyl tert-butyl ether
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K2-EDTA as anticoagulant)
-
Buffer solution: 0.05 M citric acid, 0.2 M dibasic ammonium phosphate
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of fusidic acid and this compound in methanol.
-
Working Standard Solutions: Serially dilute the fusidic acid stock solution with a 50:50 methanol:water mixture to prepare working solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a suitable concentration (e.g., 1 µg/mL).
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, standard, or quality control, add 25 µL of the internal standard working solution.
-
Add 250 µL of the buffer solution.
-
Perform liquid-liquid extraction by adding 1 mL of a mixture of dichloromethane, hexane, and methyl tert-butyl ether (1:1:1, v/v/v).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic phase to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a 50:50 mixture of water and acetonitrile.
LC-MS/MS Analysis
-
Liquid Chromatography System: A reverse-phase HPLC system.
-
Column: A suitable C18 column (e.g., Hydro-RP, 2.0 x 100 mm, 4-µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 15 µL.
-
Column Temperature: 35°C.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fusidic Acid: m/z 515 → 455
-
This compound (IS): m/z 519 → 59.6 (Note: The product ion for the IS may vary depending on the deuteration pattern)
-
Calibration Curve and Quality Control
-
Prepare a calibration curve by spiking blank plasma with known concentrations of fusidic acid.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
The calibration curve is constructed by plotting the peak area ratio of fusidic acid to the internal standard against the nominal concentration of fusidic acid. A linear regression with a weighting factor of 1/x² is typically used.
References
Application Notes and Protocols for Fusidic Acid-d6 Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of sample preparation techniques for the quantitative analysis of Fusidic Acid-d6, a deuterated internal standard for Fusidic Acid, in biological matrices. The following sections detail various extraction methodologies, present comparative data, and offer step-by-step experimental protocols.
Introduction
Fusidic Acid is a bacteriostatic antibiotic used to treat various bacterial infections. In pharmacokinetic and bioequivalence studies, a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification of the drug in biological samples using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proper sample preparation is a critical step to remove interfering substances from the complex biological matrix, thereby improving the accuracy, precision, and sensitivity of the analysis. The most common techniques for the extraction of Fusidic Acid and its deuterated analog from biological matrices like plasma and serum are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Sample Preparation Techniques: An Overview
The choice of sample preparation technique depends on several factors, including the nature of the biological matrix, the desired level of cleanliness, the required sensitivity, and throughput needs.
-
Protein Precipitation (PPT): This is the simplest and fastest method. It involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) to the sample to denature and precipitate proteins. While rapid and cost-effective, it may result in a less clean extract, potentially leading to higher matrix effects in LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquid phases (typically an aqueous sample and an organic solvent). It offers a cleaner sample compared to PPT but is more labor-intensive and requires larger volumes of organic solvents.
-
Solid-Phase Extraction (SPE): SPE is a highly selective and versatile technique that can provide the cleanest extracts. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent. SPE is excellent for concentrating analytes and removing interferences but is generally the most time-consuming and expensive of the three methods.
Quantitative Data Summary
The following table summarizes typical performance characteristics of the different sample preparation techniques for the analysis of Fusidic Acid. While specific data for this compound is limited, the performance is expected to be comparable to the non-deuterated form.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | > 90% | 75.5 ± 3.9%[1] | > 85% |
| Matrix Effect | Moderate to High | Low to Moderate | Low |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Moderate | High |
| Solvent Consumption | Low | High | Low |
| Selectivity | Low | Moderate | High |
Experimental Protocols
Here are detailed protocols for the three main sample preparation techniques.
Protocol 1: Protein Precipitation (PPT)
This protocol is a rapid and straightforward method for the extraction of this compound from plasma or serum.
Materials:
-
Biological sample (e.g., human plasma)
-
This compound working solution (as internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.
-
Spike with the appropriate volume of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile (ACN).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol provides a cleaner sample extract compared to protein precipitation.
Materials:
-
Biological sample (e.g., human plasma)
-
This compound working solution (as internal standard)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 50:50 Acetonitrile:Water)
-
Autosampler vials
Procedure:
-
To a 15 mL polypropylene tube, add 500 µL of the biological sample.
-
Spike with the appropriate volume of this compound internal standard working solution.
-
Add 5 mL of methyl tert-butyl ether (MTBE).
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge the tube at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the reconstitution solvent.
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol offers the highest degree of sample clean-up and is ideal for applications requiring maximum sensitivity. A mixed-mode anion exchange SPE cartridge is often suitable for acidic compounds like Fusidic Acid.
Materials:
-
Biological sample (e.g., human plasma)
-
This compound working solution (as internal standard)
-
Mixed-mode anion exchange SPE cartridges (e.g., Oasis MAX)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Ammonium hydroxide
-
Formic acid
-
SPE manifold
-
Vortex mixer
-
Centrifuge
-
Evaporator
-
Reconstitution solvent
-
Autosampler vials
Procedure:
-
Sample Pre-treatment: To 500 µL of the biological sample, add the this compound internal standard and 500 µL of 4% phosphoric acid in water. Vortex to mix.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% ammonium hydroxide in water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte and the internal standard with 1 mL of 2% formic acid in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the reconstitution solvent.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualizations
Bioanalytical Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of a drug in a biological matrix using a deuterated internal standard like this compound.
Caption: Bioanalytical workflow using an internal standard.
Comparison of Sample Preparation Techniques
The following diagram illustrates the logical relationship between the three main sample preparation techniques in terms of sample cleanliness and throughput.
Caption: Comparison of sample preparation techniques.
References
Application Note: High-Throughput Analysis of Fusidic Acid-d6 in Human Plasma using HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive HPLC-MS/MS method for the quantitative analysis of Fusidic Acid-d6 in human plasma. This compound, a deuterated analog of the antibiotic Fusidic Acid, is commonly used as an internal standard in pharmacokinetic studies. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column and detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This method is suitable for high-throughput analysis in clinical and preclinical drug development.
Introduction
Fusidic acid is a bacteriostatic antibiotic primarily effective against Gram-positive bacteria.[1] It functions by inhibiting bacterial protein synthesis.[1] To accurately determine the concentration of Fusidic Acid in biological matrices, a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and variations in sample processing. This application note provides a detailed protocol for the development and validation of an HPLC-MS/MS method for the quantification of this compound in human plasma, a common requirement for pharmacokinetic and bioequivalence studies.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₃₁H₄₂D₆O₆ | [2] |
| Molecular Weight | 522.71 g/mol | [2] |
| Unlabelled CAS Number | 6990-06-3 | [2] |
| pKa | 5.35 | [3] |
Experimental Protocol
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of this compound from human plasma.
-
Allow frozen plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (Fusidic Acid).
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for HPLC-MS/MS analysis.
HPLC Conditions
Chromatographic separation is achieved using a reversed-phase C18 column.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 3 minutes, hold at 95% B for 1 minute, return to 5% B in 0.1 minutes and re-equilibrate for 1.9 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
Mass Spectrometry Conditions
Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
| Collision Gas | Argon |
MRM Transitions
The following MRM transitions are monitored for Fusidic Acid and this compound:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Fusidic Acid | 517.3 | 457.3 | 100 | 15 |
| This compound | 523.3 | 463.3 | 100 | 15 |
Experimental Workflow
Caption: Workflow for the analysis of this compound in plasma.
Data Presentation
The quantitative data from the analysis should be summarized in a table for clear comparison. The table should include sample identifiers, peak areas for both Fusidic Acid and this compound, the peak area ratio, and the calculated concentration of this compound.
| Sample ID | Fusidic Acid Peak Area | This compound Peak Area | Peak Area Ratio (IS/Analyte) | Calculated Concentration (ng/mL) |
| Blank | - | - | - | Not Detected |
| Standard 1 | 12345 | 12456 | 1.01 | 1.0 |
| Standard 2 | 24680 | 24890 | 1.01 | 2.0 |
| QC Low | 49876 | 50123 | 1.01 | 4.0 |
| QC Mid | 98765 | 99876 | 1.01 | 8.0 |
| QC High | 198765 | 199876 | 1.01 | 16.0 |
| Unknown 1 | 76543 | 77123 | 1.01 | 6.2 |
Method Validation
The developed method should be validated according to the relevant regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of the analyte and internal standard.
-
Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The linearity should be evaluated by the correlation coefficient (r²), which should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The accuracy should be within ±15% of the nominal concentration (±20% for the lower limit of quantification, LLOQ), and the precision (coefficient of variation, CV) should be ≤ 15% (≤ 20% for LLOQ).
-
Matrix Effect: Evaluated by comparing the peak response of the analyte in post-extraction spiked plasma with the peak response of the analyte in a neat solution.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample.
-
Stability: The stability of this compound in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical flow for the quantification of this compound.
Conclusion
This application note presents a detailed and robust HPLC-MS/MS method for the quantification of this compound in human plasma. The simple sample preparation, rapid chromatographic runtime, and sensitive detection make this method highly suitable for high-throughput bioanalysis in a drug development setting. The provided protocols and parameters can serve as a starting point for method development and validation in any laboratory equipped with standard HPLC and tandem mass spectrometry instrumentation.
References
Application Note: Mass Spectrometry Fragmentation Analysis of Fusidic Acid-d6 for Pharmacokinetic and Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed analysis of the mass spectrometry fragmentation pattern of Fusidic Acid-d6, a deuterated internal standard essential for the accurate quantification of Fusidic Acid in biological matrices. Understanding the fragmentation of this stable isotope-labeled compound is critical for developing robust and reliable bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines the predicted fragmentation pathway, presents quantitative data in a clear tabular format, and provides a comprehensive experimental protocol for its analysis.
Introduction
Fusidic acid is a bacteriostatic antibiotic used against a variety of Gram-positive bacteria.[1][2] In pharmacokinetic and drug metabolism studies, stable isotope-labeled internal standards are indispensable for achieving high accuracy and precision in quantitative analysis. This compound, with a molecular formula of C₃₁H₄₂D₆O₆ and a molecular weight of 522.71 g/mol , serves as an ideal internal standard for LC-MS/MS-based assays due to its chemical similarity to the parent drug and its distinct mass difference.[3][4] This note details the expected fragmentation pattern of this compound, providing researchers with the necessary information to establish and validate bioanalytical methods.
Predicted Mass Spectrometry Fragmentation of this compound
The deuteration in this compound is located on the two methyl groups of the terminal isopropylidene group of the isooctenyl side chain.[5] This specific labeling leads to a predictable shift in the mass-to-charge ratio (m/z) of fragment ions containing this moiety compared to the unlabeled Fusidic Acid. The fragmentation is typically induced by collision-induced dissociation (CID) in a triple quadrupole or ion trap mass spectrometer.
The primary fragmentation pathways for steroidal compounds like Fusidic Acid often involve neutral losses of small molecules such as water (H₂O) and acetic acid (CH₃COOH), as well as cleavages of the side chain.[6] For this compound, the key fragmentation events are expected to be:
-
Neutral Loss of Acetic Acid: Loss of the acetoxy group at C-16 as acetic acid (60 Da) is a common fragmentation for fusidic acid and its analogs.
-
Neutral Loss of Water: The hydroxyl groups at C-3 and C-11 are susceptible to dehydration, resulting in the loss of one or more water molecules (18 Da each).
-
Side Chain Cleavage: The isooctenyl side chain is a prominent site of fragmentation. The presence of the six deuterium atoms on this chain will result in characteristic mass shifts for the resulting fragment ions.
Quantitative Fragmentation Data
The following table summarizes the predicted major precursor and product ions for this compound in positive ion mode electrospray ionization (ESI+). The relative intensities are hypothetical and should be confirmed experimentally.
| Ion Description | Predicted m/z | Relative Intensity (%) |
| [M+H]⁺ (Precursor Ion) | 523.4 | 100 |
| [M+H - H₂O]⁺ | 505.4 | 40 |
| [M+H - CH₃COOH]⁺ | 463.4 | 85 |
| [M+H - H₂O - CH₃COOH]⁺ | 445.4 | 60 |
| Side Chain Fragment (C₈H₈D₆O₂)⁺ | 163.2 | 30 |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the analysis of this compound. Optimization of these parameters may be necessary for specific instrumentation and matrices.
1. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Prepare working standards by serial dilution in methanol or an appropriate solvent.
-
Biological Sample Extraction (e.g., Plasma):
-
To 100 µL of plasma, add the internal standard solution (this compound).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. Liquid Chromatography (LC) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.[7]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
Time (min) %B 0.0 30 5.0 95 7.0 95 7.1 30 | 10.0 | 30 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Ion Electrospray (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: 523.4 → 463.4 (Quantifier), 523.4 → 445.4 (Qualifier)
-
Fusidic Acid (for quantification): 517.3 → 457.3 (Quantifier), 517.3 → 439.3 (Qualifier)
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Collision Gas: Argon
-
Collision Energy: Optimize for the specific instrument, typically in the range of 15-30 eV.
Fragmentation Pathway and Workflow Visualization
The following diagrams illustrate the predicted fragmentation pathway of this compound and the experimental workflow for its analysis.
Caption: Predicted fragmentation pathway of this compound.
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
This application note provides a foundational understanding of the mass spectrometric behavior of this compound. The predicted fragmentation pattern and the detailed experimental protocol offer a robust starting point for the development and validation of quantitative bioanalytical methods. The use of this compound as an internal standard, coupled with the described LC-MS/MS methodology, will enable researchers to conduct high-quality pharmacokinetic and metabolism studies of Fusidic Acid with confidence.
References
- 1. Fusidic Acid | C31H48O6 | CID 3000226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TRC-F865502-0.5MG | LGC Standards [lgcstandards.com]
- 4. usbio.net [usbio.net]
- 5. This compound | C31H48O6 | CID 162642014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the In Vitro Experimental Use of Fusidic Acid-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusidic Acid-d6 is the deuterated form of fusidic acid, a bacteriostatic antibiotic derived from the fungus Fusidium coccineum.[1][2] While fusidic acid itself has a well-established role in treating bacterial infections, particularly those caused by staphylococci, the primary in vitro application of this compound is as an internal standard for the precise quantification of fusidic acid in biological samples using mass spectrometry-based techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5] The use of stable isotope-labeled internal standards, such as this compound, is considered the gold standard in quantitative bioanalysis due to their ability to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for matrix effects and improving accuracy and reproducibility.[6][7]
These application notes provide detailed protocols and data for the use of this compound as an internal standard, as well as a summary of the in vitro biological activities of the parent compound, fusidic acid, to provide a comprehensive resource for researchers.
I. Application: this compound as an Internal Standard in LC-MS/MS
The most critical in vitro application of this compound is to ensure accurate and precise quantification of fusidic acid in complex biological matrices such as plasma, serum, and tissue homogenates.[4][8] Deuterated standards are ideal for this purpose because they are chemically almost identical to the analyte but have a different mass-to-charge ratio (m/z), allowing them to be distinguished by a mass spectrometer.[6][7]
Key Advantages of Using this compound as an Internal Standard:
-
Compensates for Matrix Effects: Co-elution with the analyte allows for correction of ion suppression or enhancement caused by the sample matrix.[4]
-
Corrects for Sample Loss: Accounts for variations in sample recovery during extraction and processing steps.[6]
-
Improves Accuracy and Precision: Leads to more reliable and reproducible quantitative results.[5][9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₁H₄₂D₆O₆ | [2][10] |
| Molecular Weight | 522.71 g/mol | [2][10] |
| Purity | >95% (HPLC) | [11] |
| Storage Temperature | 2-8°C or +4°C | [10][11] |
II. Experimental Protocols
Protocol 1: Quantification of Fusidic Acid in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol provides a general framework. Specific parameters may require optimization based on the instrumentation and specific experimental conditions.
1. Materials and Reagents:
-
Fusidic Acid (analytical standard)
-
This compound (internal standard)
-
Human plasma (or other biological matrix)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation agent (e.g., trichloroacetic acid, or a mixture of zinc sulfate and organic solvents[4])
-
Microcentrifuge tubes
-
LC-MS/MS system (e.g., Agilent 1100 series with an API 3200 QTRAP mass spectrometer[8])
-
Analytical column (e.g., Agilent Extend-C18[12])
2. Preparation of Standard and Internal Standard Solutions:
-
Prepare stock solutions of fusidic acid and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of fusidic acid by serial dilution of the stock solution with methanol to create a calibration curve (e.g., 0.1 to 25 µg/mL[8]).
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 1 µg/mL) in methanol.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or blank, add 10 µL of the this compound working internal standard solution and vortex briefly.
-
Add 200 µL of cold acetonitrile (or other protein precipitation agent) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required).
-
Detection Mode: Multiple Reaction Monitoring (MRM)[9]
-
MRM Transitions (example):
-
Fusidic Acid: Precursor ion -> Product ion (to be determined by infusion of the standard)
-
This compound: Precursor ion -> Product ion (to be determined by infusion of the standard)
-
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of fusidic acid to this compound against the concentration of the fusidic acid standards.
-
Determine the concentration of fusidic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Diagram 1: Experimental Workflow for Fusidic Acid Quantification
Caption: Workflow for quantifying fusidic acid using this compound.
III. In Vitro Biological Activity of Fusidic Acid
While this compound is used as an analytical standard, the biological activity of its non-deuterated counterpart, fusidic acid, is of significant interest to researchers.
Mechanism of Action
Fusidic acid is a bacteriostatic antibiotic that inhibits protein synthesis in susceptible bacteria.[10][13] It specifically targets the elongation factor G (EF-G), a key protein involved in the translocation of peptidyl-tRNA during protein synthesis.[14][15] Fusidic acid binds to the ribosome-EF-G-GDP complex, preventing the release of EF-G from the ribosome after translocation.[15] This stalls the ribosome, thereby halting protein elongation and bacterial growth.[10][15]
Diagram 2: Mechanism of Action of Fusidic Acid
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. usbio.net [usbio.net]
- 3. glpbio.com [glpbio.com]
- 4. texilajournal.com [texilajournal.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Use of deuterated internal standards for quantitation of T-2 and HT-2 toxins in human blood by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. This compound | TRC-F865502-0.5MG | LGC Standards [lgcstandards.com]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Fusidic acid in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of Novel Fusidic Acid Derivatives as Two-in-One Agent with Potent Antibacterial and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ion Suppression in Fusidic Acid Mass Spectrometry with Fusidic Acid-d6
Welcome to the technical support center for the analysis of fusidic acid using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly ion suppression, encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the LC-MS/MS analysis of fusidic acid.
| Problem / Observation | Potential Cause(s) | Recommended Action(s) |
| Low fusidic acid signal intensity or poor sensitivity | Ion Suppression: Co-eluting matrix components from biological samples (e.g., plasma, urine) can suppress the ionization of fusidic acid in the mass spectrometer source.[1][2] | 1. Utilize Fusidic Acid-d6 as an internal standard: A stable isotope-labeled internal standard co-elutes with the analyte and experiences similar ion suppression, allowing for accurate quantification. 2. Optimize Sample Preparation: Employ a robust sample preparation method like Solid-Phase Extraction (SPE) to remove interfering matrix components. 3. Chromatographic Separation: Adjust the HPLC/UPLC gradient to separate fusidic acid from the regions of significant ion suppression. |
| High variability in replicate injections | Inconsistent Matrix Effects: The degree of ion suppression can vary between different samples or even in replicate injections of the same sample, leading to poor precision.[2] | 1. Incorporate this compound: The deuterated internal standard will compensate for sample-to-sample variations in matrix effects. 2. Thorough Sample Mixing: Ensure samples are thoroughly vortexed and centrifuged after protein precipitation to ensure homogeneity. |
| Poor peak shape for fusidic acid | Suboptimal Chromatographic Conditions: Inadequate mobile phase composition or gradient can lead to tailing or fronting of the analyte peak. | 1. Mobile Phase pH: Adjust the pH of the aqueous mobile phase. Formic acid is often a suitable additive for positive ion mode.[3] 2. Organic Modifier: Experiment with different organic modifiers (e.g., acetonitrile, methanol) and gradient profiles to achieve optimal peak shape. |
| No fusidic acid peak detected | Multiple potential issues: This could be due to extreme ion suppression, incorrect MS/MS parameters, or issues with sample preparation. | 1. Verify MS/MS Parameters: Confirm the correct MRM transitions for fusidic acid and this compound are being used. 2. Post-Column Infusion Experiment: Perform a post-column infusion of a fusidic acid standard to identify regions of ion suppression in your chromatogram. 3. Check Sample Preparation Recovery: Evaluate the extraction recovery of fusidic acid from the biological matrix. |
Frequently Asked Questions (FAQs)
Here are answers to some frequently asked questions about overcoming ion suppression in fusidic acid analysis.
Q1: What is ion suppression and why is it a problem in fusidic acid analysis?
A1: Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest (fusidic acid) is reduced due to the presence of other co-eluting molecules from the sample matrix (e.g., salts, phospholipids from plasma).[1][2] This can lead to inaccurate and unreliable quantification of the drug.
Q2: How does using this compound help overcome ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to fusidic acid but has a slightly higher mass due to the deuterium atoms. Because it is chemically identical, it behaves in the same way during sample preparation and chromatography, and experiences the same degree of ion suppression as the unlabeled fusidic acid. By measuring the ratio of the analyte to the internal standard, the variability caused by ion suppression can be normalized, leading to more accurate and precise results.
Q3: What are the recommended MRM transitions for fusidic acid and this compound?
A3: While optimal transitions should be determined empirically on your specific instrument, common MRM transitions are:
-
Fusidic Acid: The precursor ion is typically the protonated molecule [M+H]⁺. A common transition is m/z 517.3 -> 457.3.
-
This compound: The precursor ion will be shifted by the number of deuterium atoms. For a d6 labeled standard, a common transition would be m/z 523.3 -> 463.3.
Q4: What is a good starting point for a sample preparation protocol to minimize ion suppression?
A4: A solid-phase extraction (SPE) protocol is highly recommended for cleaning up biological samples prior to LC-MS/MS analysis of fusidic acid. A generic SPE protocol involves conditioning the cartridge, loading the pre-treated sample, washing away interferences, and eluting the analyte. The choice of SPE sorbent and solvents will depend on the specific matrix.
Q5: How can I quantitatively assess the degree of ion suppression in my method?
A5: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in post-extraction spiked sample) / (Peak Area in neat solution)
An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.[1]
Experimental Protocols
Quantitative Analysis of Fusidic Acid in Human Plasma using LC-MS/MS with this compound
This protocol provides a detailed method for the extraction and quantification of fusidic acid in human plasma, incorporating this compound to mitigate ion suppression.
a. Materials and Reagents:
-
Fusidic Acid analytical standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
b. Sample Preparation (Solid-Phase Extraction):
-
Spike: To 100 µL of human plasma, add a known concentration of this compound internal standard.
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.
-
Dilution: Transfer the supernatant to a clean tube and dilute with 600 µL of water.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute the fusidic acid and this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
c. LC-MS/MS Conditions:
-
LC System: A UPLC or HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Fusidic Acid: 517.3 -> 457.3
-
This compound: 523.3 -> 463.3
-
d. Data Analysis:
-
Quantify fusidic acid by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
Generate a calibration curve by plotting the peak area ratios against the known concentrations of the fusidic acid standards.
Visualizations
Caption: Experimental workflow for fusidic acid analysis.
Caption: Troubleshooting logic for fusidic acid analysis.
References
Technical Support Center: Analysis of Fusidic Acid-d6
Welcome to the technical support center for the analysis of Fusidic Acid-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to matrix effects in the LC-MS/MS analysis of Fusidic Acid and its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the analysis of this compound, components from biological matrices like plasma, serum, or urine can co-elute with the analyte and its internal standard. This can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][2][4]
Q2: Isn't the use of a deuterated internal standard like this compound supposed to compensate for matrix effects?
A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification. However, this compensation is not always perfect. Differences in physicochemical properties between the analyte and its deuterated analog can sometimes lead to slight variations in chromatographic retention times or extraction recoveries. If the internal standard and the analyte do not experience the exact same matrix effect, the accuracy of the results can be compromised.
Q3: What are the common sources of matrix effects in bioanalytical methods?
A3: Matrix effects can originate from both endogenous and exogenous sources.
-
Endogenous components: These are substances naturally present in the biological sample, such as phospholipids, proteins, salts, and metabolites.[2]
-
Exogenous components: These are substances introduced during sample collection, storage, or preparation. Examples include anticoagulants (e.g., EDTA, heparin), dosing vehicles, and co-administered drugs.[2]
Q4: How can I determine if my this compound analysis is affected by matrix effects?
A4: Two common methods to assess matrix effects are the post-column infusion experiment and the post-extraction spike experiment. The post-column infusion method provides a qualitative assessment of ion suppression or enhancement across the entire chromatogram, while the post-extraction spike method offers a quantitative measure of the matrix effect on the analyte and internal standard at their specific retention times.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound that may be related to matrix effects.
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of results | Variable matrix effects between different samples or lots of biological matrix. | 1. Optimize Sample Preparation: Employ a more rigorous sample clean-up technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components. 2. Chromatographic Optimization: Modify the LC gradient to better separate Fusidic Acid and this compound from matrix interferences. 3. Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to mimic the matrix effect. |
| High variability in internal standard response | Inconsistent extraction recovery of this compound or significant ion suppression/enhancement. | 1. Evaluate Extraction Efficiency: Perform experiments to determine the recovery of both Fusidic Acid and this compound to ensure it is consistent and reproducible. 2. Investigate Matrix Effects: Conduct a post-column infusion experiment to identify regions of significant ion suppression. Adjust chromatography to move the analyte and internal standard peaks away from these regions. |
| Discrepancy between results from different analytical batches | Inconsistent sample preparation or changes in the LC-MS system performance. | 1. Standardize Protocols: Ensure that the sample preparation protocol is strictly followed for all samples. 2. System Suitability Tests: Inject a system suitability standard at the beginning and end of each batch to monitor the performance of the LC-MS system. |
| Inaccurate quantification at low concentrations (LLOQ) | Increased impact of matrix effects at lower analyte concentrations. | 1. Enhance Sample Clean-up: Use a more selective SPE sorbent or a multi-step extraction procedure to improve the cleanliness of the final extract. 2. Optimize MS/MS Parameters: Ensure that the MS/MS transitions and collision energies are optimized for maximum sensitivity for both Fusidic Acid and this compound. |
Quantitative Data Summary
The following table presents hypothetical data from a matrix effect study in human plasma to illustrate the assessment of ion suppression/enhancement for Fusidic Acid and this compound.
Table 1: Matrix Effect Assessment in Human Plasma
| Analyte | Concentration (ng/mL) | Peak Area in Neat Solution (A) | Peak Area in Post-Extraction Spiked Plasma (B) | Matrix Effect (%) = (B/A) * 100 |
| Fusidic Acid | 10 | 150,000 | 120,000 | 80.0 (Ion Suppression) |
| This compound | 50 | 750,000 | 615,000 | 82.0 (Ion Suppression) |
| Fusidic Acid | 1000 | 15,000,000 | 12,300,000 | 82.0 (Ion Suppression) |
| This compound | 50 | 750,000 | 630,000 | 84.0 (Ion Suppression) |
Disclaimer: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike Method
Objective: To quantify the extent of ion suppression or enhancement for Fusidic Acid and this compound in a specific biological matrix.
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike known amounts of Fusidic Acid and this compound into the reconstitution solvent.
-
Set B (Post-Extraction Spiked Matrix): Extract blank biological matrix (e.g., plasma) using the established sample preparation method. Spike the same known amounts of Fusidic Acid and this compound into the final, dried extract before reconstitution.
-
-
Analyze the samples using the validated LC-MS/MS method.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak area of analyte in Set B / Peak area of analyte in Set A) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
Protocol 2: Qualitative Assessment of Matrix Effects by Post-Column Infusion
Objective: To identify the regions in the chromatogram where ion suppression or enhancement occurs.
Methodology:
-
Set up the infusion: Infuse a standard solution of Fusidic Acid and this compound at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer inlet.
-
Inject a blank matrix extract: While the standard solution is being infused, inject an extracted blank matrix sample onto the LC column.
-
Monitor the signal: Record the signal of the infused analytes. A stable baseline will be observed. Any deviation (dip or peak) in the baseline corresponds to a region of ion suppression or enhancement, respectively, caused by eluting matrix components.
Visualizations
Caption: Experimental workflow for the bioanalysis of Fusidic Acid.
Caption: Troubleshooting logic for addressing inconsistent analytical results.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Fusidic Acid-d6 Stability and Degradation Prevention
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Fusidic Acid-d6 in solution. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: this compound is susceptible to degradation under several conditions, primarily:
-
pH: It is highly unstable in both acidic and alkaline conditions.[1][2]
-
Oxidation: Exposure to oxidizing agents can lead to degradation.[1][2]
-
Temperature: Elevated temperatures accelerate the degradation process.[1]
-
Light: Exposure to UV light can cause photolytic degradation.[2]
Q2: What are the recommended storage conditions for this compound solutions?
A2: To minimize degradation, this compound solutions should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C for short-term storage and at -20°C for long-term storage.[3]
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For maximum stability, particularly for long-term storage of the solid form, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q3: What are the major degradation products of Fusidic Acid?
A3: The primary degradation products of Fusidic Acid (and by extension, this compound) include:
-
16-Epideacetylfusidic acid: Formed by the hydrolysis of the acetyl group at the C16 position.[4]
-
16-Epideacetylfusidic acid-21,16-lactone: A cyclic lactone formed from 16-epideacetylfusidic acid.[4]
-
3-Didehydrofusidic acid [4]
-
26-Hydroxyfusidic acid [4]
Q4: Is there a difference in stability between Fusidic Acid and its sodium salt?
A4: Yes, Sodium Fusidate is significantly more stable than Fusidic Acid, particularly against oxidative degradation.[7] However, the pH of the solution will determine the form present, with the less stable acidic form predominating at lower pH.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound peak area in chromatogram over a short period. | Degradation in the autosampler vial. | 1. Ensure the autosampler is temperature-controlled (set to 4-8°C). 2. Use amber vials to protect from light. 3. Prepare fresh samples just before analysis. 4. Check the pH of your sample diluent; it should be slightly acidic (around pH 3-4) for better stability during analysis.[8] |
| Appearance of unexpected peaks in the chromatogram. | Formation of degradation products. | 1. Review the sample preparation and storage conditions. 2. Confirm the identity of the degradation products using a mass spectrometer if available. 3. Refer to the degradation pathway diagram to identify potential degradants. |
| Poor reproducibility of analytical results. | Inconsistent sample handling leading to variable degradation. | 1. Standardize sample preparation procedures, including solvent type, pH, and temperature. 2. Minimize the time between sample preparation and analysis. 3. Ensure all solutions are properly degassed to remove dissolved oxygen. |
| Significant degradation observed even under recommended storage conditions. | Contamination of solvents or reagents with acids, bases, or oxidizing agents. | 1. Use high-purity (e.g., HPLC or LC-MS grade) solvents and fresh reagents. 2. Test the pH of your solvents and buffers before use. 3. Avoid using solvents that may contain peroxides (e.g., aged ethers). |
Data Presentation: Summary of Forced Degradation Studies
The following table summarizes the typical degradation of Fusidic Acid under various stress conditions. While this data is for the non-deuterated form, similar patterns are expected for this compound.
| Stress Condition | Reagents and Conditions | Observed Degradation | Reference |
| Acidic Hydrolysis | 0.01 M HCl at 60°C | Significant degradation (up to 98%) with the appearance of additional peaks. | [1][2] |
| Alkaline Hydrolysis | 0.001 M NaOH at 60°C | Maximum degradation observed (up to 95%). | [1][2] |
| Oxidative Degradation | 3% H₂O₂ at 60°C | Significant degradation (up to 88%). | [1][2] |
| Neutral Hydrolysis | Ultrapure water at 60°C | Moderate degradation with the formation of new peaks. | [2] |
| Photolytic Degradation | UV light (254 nm) at room temperature | The most stable condition, but some degradation occurs. | [2] |
| Thermal Degradation | 50°C for 2 days | No significant degradation observed in the absence of other stressors. | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
HPLC-grade methanol or acetonitrile
-
Class A volumetric flask
-
Analytical balance
-
Ultrasonic bath
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of this compound and transfer it to the volumetric flask.
-
Add a small amount of the chosen solvent (methanol or acetonitrile) to dissolve the solid.
-
Use an ultrasonic bath for a few minutes to ensure complete dissolution.
-
Bring the solution to the final volume with the solvent and mix thoroughly.
-
Store the stock solution in an amber vial at -20°C.
-
Protocol 2: Stability Testing of this compound in Solution (Forced Degradation)
This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions.
-
Preparation of Test Solutions:
-
Prepare a working solution of this compound (e.g., 50 µg/mL) from the stock solution in the appropriate solvent for each stress condition.
-
-
Stress Conditions:
-
Acidic: Mix the working solution with an equal volume of 0.02 M HCl and incubate at 60°C.
-
Alkaline: Mix the working solution with an equal volume of 0.002 M NaOH and incubate at 60°C.
-
Oxidative: Mix the working solution with an equal volume of 6% H₂O₂ and incubate at 60°C.
-
Photolytic: Expose the working solution in a quartz cuvette to UV light (254 nm).
-
Thermal: Incubate the working solution at 60°C.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed solution.
-
Neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method (see example below).
-
Example HPLC Method for Stability Indicating Analysis
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (72:28, v/v) adjusted to pH 3.5 with acetic acid.[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection Wavelength: 210 nm[2]
-
Injection Volume: 20 µL[2]
-
Column Temperature: 25°C[8]
Mandatory Visualizations
References
- 1. Application of Quality by Design Approach in the Optimization and Development of the UPLC Analytical Method for Determination of Fusidic Acid in Pharmaceutical Products [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. Stability kinetics of fusidic acid: Development and validation of stability indicating analytical method by employing Analytical Quality by Design approach in medicinal product(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. EP2403480A1 - A process to make fusidic acid cream - Google Patents [patents.google.com]
- 8. scielo.br [scielo.br]
Calibration curve issues with Fusidic Acid-d6 as an internal standard
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding calibration curve issues when using Fusidic Acid-d6 as an internal standard in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard (IS)?
An internal standard like this compound is a compound with a chemical structure nearly identical to the analyte (Fusidic Acid), but with a different mass due to isotopic labeling.[1] It is added at a constant, known concentration to all samples, including calibrators, quality controls (QCs), and unknown samples, before sample processing.[2] Its purpose is to correct for variations that can occur during the analytical process, such as sample preparation, injection volume inconsistencies, and fluctuations in the mass spectrometer's signal.[3] By calculating the ratio of the analyte's response to the IS's response, we can ensure more accurate and precise quantification.
Q2: Why is my calibration curve for Fusidic Acid non-linear when using this compound?
Non-linearity in your calibration curve can stem from several sources. While stable isotope-labeled internal standards are considered ideal, issues can still arise. One common reason for non-linearity is that the concentration of the internal standard is outside its linear range.[4] Another potential issue could be the presence of "crosstalk" or isotopic contribution, where the unlabeled analyte contributes to the signal of the deuterated internal standard, or vice-versa. Additionally, if the concentration of the analyte is extremely high, it can lead to detector saturation, causing a non-linear response. It is also important to ensure that the chosen regression model accurately fits the data; a linear model may not always be appropriate.[5]
Q3: What are the potential issues specific to using a deuterated internal standard like this compound?
While stable isotope-labeled internal standards are generally robust, deuterated standards can sometimes present unique challenges. One potential issue is the possibility of deuterium loss from the standard due to exchange with protons in the solution or within the mass spectrometer.[6] This can compromise the accuracy of the results.[6] Another consideration is the potential for chromatographic separation between the analyte and the deuterated internal standard. Although this is usually minimal, it can be exacerbated by certain chromatographic conditions and could lead to differential matrix effects.[7]
Q4: What is a "matrix effect" and how can this compound help mitigate it?
A matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine).[6][8] This can lead to ion suppression or enhancement, causing inaccurate quantification.[6] The use of a stable isotope-labeled internal standard like this compound is the most effective way to account for matrix effects.[9] Since this compound has nearly identical physicochemical properties to Fusidic Acid, it is assumed that it will be affected by the matrix in the same way.[9] Therefore, while the absolute signal of both the analyte and the IS may be suppressed or enhanced, the ratio of their signals should remain constant, allowing for accurate quantification.[9]
Troubleshooting Guide
Q1: My this compound internal standard signal is highly variable across my analytical run. What should I investigate?
High variability in the internal standard signal can compromise the accuracy and precision of your results. Here is a step-by-step guide to troubleshoot this issue:
-
Check for Sample Preparation Inconsistencies: Ensure that the internal standard is being added consistently and accurately to every sample. Verify pipette calibration and the concentration of your IS stock solution. Inconsistent sample preparation is a common source of variability.[3]
-
Investigate for Matrix Effects: Significant variations in the IS signal between samples could indicate a severe and variable matrix effect. To confirm this, you can perform a post-extraction spiking experiment where you compare the IS response in a clean solvent to the response in an extracted blank matrix.[8]
-
Assess the Stability of this compound: Although generally stable, deuterated compounds can sometimes be susceptible to degradation or deuterium exchange under certain conditions (e.g., extreme pH).[6] Prepare a fresh stock solution and compare its response to the old one.
-
Examine Chromatographic Performance: Poor chromatography can lead to inconsistent peak shapes and, consequently, variable peak areas. Check for any issues with your column, mobile phase, or LC system that might be affecting peak integrity.
Q2: My calibration curve has poor linearity (R² < 0.99). How can I improve it?
A low correlation coefficient (R²) suggests that the relationship between the concentration and the response ratio is not linear. Here’s how to troubleshoot this:
-
Verify Standard Preparation: Inaccurate preparation of your calibration standards is a primary cause of poor linearity. Prepare a fresh set of standards and re-run the calibration curve.
-
Assess for Contamination or Carryover: Inject a blank sample after the highest concentration standard to check for carryover. If present, optimize your injector wash method.
-
Widen or Narrow the Concentration Range: Your current range may not be appropriate. If you see saturation at the high end, you may need to lower the upper limit of quantification (ULOQ). If the low end is not reliable, you may need to increase the lower limit of quantification (LLOQ).[8]
-
Consider a Different Regression Model: A simple linear regression may not be the best fit for your data. Consider using a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic regression model.[9] However, the choice of a non-linear model should be justified.[5]
Q3: The accuracy of my quality control (QC) samples is outside the acceptable limits (e.g., ±15%). What could be the cause?
Inaccurate QC results indicate a systematic error in your method. Here are some potential causes:
-
Incorrect Standard and QC Concentrations: Double-check the preparation and concentrations of your stock solutions for both the calibration standards and the QCs.
-
Internal Standard Issues: As mentioned previously, inconsistent IS addition or degradation can lead to inaccurate results.
-
Analyte Instability: Fusidic Acid may be degrading in the sample matrix or during the sample preparation process. Conduct stability experiments to assess this.
-
Differential Matrix Effects: If the matrix effect is not consistent between your calibration standards and your QC samples, it can lead to inaccurate results. This can happen if the matrix used for preparing standards is different from the QC sample matrix.
Quantitative Data and Experimental Protocols
Example Calibration Curve Data
The following table represents a typical, well-performing calibration curve for Fusidic Acid using this compound as the internal standard.
| Calibrator Level | Fusidic Acid Conc. (ng/mL) | Fusidic Acid Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1.0 | 1,520 | 75,500 | 0.0201 |
| 2 | 5.0 | 7,650 | 76,100 | 0.1005 |
| 3 | 25.0 | 38,100 | 75,800 | 0.5026 |
| 4 | 100.0 | 151,200 | 75,200 | 2.0106 |
| 5 | 250.0 | 378,500 | 75,900 | 4.9868 |
| 6 | 500.0 | 755,000 | 75,100 | 10.0533 |
| 7 | 800.0 | 1,206,400 | 75,400 | 16.0000 |
| 8 | 1000.0 | 1,510,000 | 75,500 | 20.0000 |
This data is for illustrative purposes only.
Typical Bioanalytical Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (R²) ≥ 0.99 |
| Accuracy | The mean value should be within ±15% of the nominal value (±20% at LLOQ) |
| Precision | The coefficient of variation (CV) should not exceed 15% (20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank samples |
| Matrix Effect | The CV of the IS-normalized matrix factor should be ≤ 15% |
| Recovery | Should be consistent, precise, and reproducible |
Acceptance criteria are based on general regulatory guidelines and may vary.
Detailed Experimental Protocol: Quantification of Fusidic Acid in Human Plasma
This protocol is a representative example and may require optimization for specific applications.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of this compound internal standard working solution (e.g., 500 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial or 96-well plate.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A/mobile phase B (50:50, v/v).
-
Vortex for 30 seconds.
-
Inject into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: UPLC/HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B (re-equilibration)
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
-
Fusidic Acid: Q1: 517.3 -> Q3: 159.1
-
This compound: Q1: 523.3 -> Q3: 159.1
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Visual Guides
Caption: A step-by-step workflow for troubleshooting common calibration curve problems.
Caption: How an internal standard corrects for signal variations to ensure accurate results.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a (semi-)quantitative UHPLC-MS/MS method for the determination of 191 mycotoxins and other fungal metabolites in almonds, hazelnuts, peanuts and pistachios - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of Quality by Design Approach in the Optimization and Development of the UPLC Analytical Method for Determination of Fusidic Acid in Pharmaceutical Products [mdpi.com]
Optimizing mass spectrometer source parameters for Fusidic Acid-d6
This technical support center provides guidance on optimizing mass spectrometer source parameters for the analysis of Fusidic Acid-d6, a common internal standard for the quantification of Fusidic Acid.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass and molecular formula for this compound?
A1: this compound has a molecular formula of C₃₁H₄₂D₆O₆ and a molecular weight of approximately 522.71 g/mol .[1]
Q2: Which ionization mode, positive or negative Electrospray Ionization (ESI), is recommended for this compound analysis?
A2: While both positive and negative ESI modes can be explored, negative ion mode is commonly used for the analysis of acidic compounds like Fusidic Acid.[2][3][4] In negative mode, deprotonation leads to the formation of the [M-H]⁻ ion. One study successfully used negative ion mode to detect the deprotonated precursor ion of a similar compound.[2] However, some studies on related substances of fusidic acid have utilized positive ionization.[5][6] Therefore, it is advisable to test both modes during method development to determine the optimal sensitivity for your specific instrument and conditions.
Q3: What are the suggested Multiple Reaction Monitoring (MRM) transitions for Fusidic Acid and this compound?
A3: Based on available data for Fusidic Acid, a potential MRM transition in negative ion mode is the deprotonated precursor ion [M-H]⁻ at m/z 515.4 transitioning to a product ion at m/z 455.4.[2] For this compound, the precursor ion would be expected at approximately m/z 521.4 ([M-H]⁻). The product ion may remain the same or shift depending on the location of the deuterium labels. It is crucial to optimize the collision energy for these transitions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Fusidic Acid | 515.4 | 455.4 | Negative ESI |
| This compound | ~521.4 | To be determined | Negative ESI |
Note: The product ion for this compound needs to be determined experimentally by infusing the standard and performing a product ion scan.
Troubleshooting Guide
Q1: I am observing poor signal intensity for this compound. What are the common causes and solutions?
A1: Poor signal intensity can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Check Sample Concentration: Ensure your working solution of this compound is at an appropriate concentration.
-
Verify Ionization Mode: Confirm that you are using the optimal ionization mode (negative ESI is a good starting point).
-
Optimize Source Parameters: Systematically optimize key source parameters. A detailed protocol is provided below. Common parameters to adjust include:
-
Capillary Voltage: Typical starting values range from 2000-4000 V.[7]
-
Nebulizer Pressure: This is dependent on the solvent flow rate; a common setting is around 60 psig for ESI.[8]
-
Drying Gas Flow and Temperature: A gas flow of 5 L/min and a temperature of 300°C are often good starting points.[8] These may need to be adjusted based on your specific instrument and mobile phase composition.
-
-
Mobile Phase Composition: The pH of the mobile phase can significantly impact ionization efficiency. For negative ion mode, a neutral or slightly basic pH can be beneficial, although weak acids are sometimes used to improve chromatography.[3][9][10]
-
Assess for In-Source Fragmentation: High source voltages can lead to the fragmentation of the precursor ion in the source, reducing its intensity.[11] If you suspect this, try reducing the fragmentor or capillary exit voltage.
Q2: The retention time of this compound is shifting relative to Fusidic Acid. Why is this happening and how can I address it?
A2: A chromatographic shift between a deuterated internal standard and its analyte is a known phenomenon.[12][13] This can be caused by the slight difference in polarity due to the deuterium substitution.
-
Mitigation Strategies:
-
Chromatographic Optimization: Adjusting the gradient profile or the mobile phase composition may help to minimize the separation.
-
Integration Parameters: Ensure your peak integration parameters are wide enough to correctly integrate both peaks if a slight shift is unavoidable.
-
Consider Matrix Effects: Be aware that a retention time shift can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement.[13]
-
Q3: I am observing significant matrix effects. How can deuterated internal standards help, and what are their limitations?
A3: Deuterated internal standards are considered the gold standard because they co-elute with the analyte and experience similar matrix effects, thus providing accurate correction.[14][15][16]
-
Limitations:
-
As mentioned, if there is a chromatographic shift, the analyte and internal standard may elute into regions with different levels of ion suppression, leading to inaccurate quantification.[13]
-
Careful validation, including post-extraction spike experiments in various matrices, is necessary to confirm that the internal standard is adequately correcting for matrix effects.
-
Experimental Protocols
Protocol for Optimizing Mass Spectrometer Source Parameters
This protocol outlines a systematic approach to optimizing ESI source parameters for this compound using flow injection analysis.
Objective: To determine the optimal source parameters for maximizing the signal intensity of the this compound precursor ion.
Materials:
-
This compound standard solution (e.g., 1 µg/mL in mobile phase)
-
Mass spectrometer with an ESI source
-
Syringe pump or LC system for continuous infusion
Methodology:
-
Initial Instrument Setup:
-
Set the mass spectrometer to detect the theoretical m/z of the [M-H]⁻ ion for this compound (~521.4).
-
Begin with default or previously used source parameters for similar compounds.
-
-
Infusion:
-
Continuously infuse the this compound standard solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
-
Parameter Optimization (One-Factor-at-a-Time):
-
While monitoring the signal intensity of the precursor ion, adjust one parameter at a time to find the value that yields the highest and most stable signal.
-
Capillary Voltage: Vary the voltage in increments (e.g., 500 V) within a typical range (e.g., 2000-4500 V).
-
Nebulizer Gas Pressure: Adjust the pressure in small increments (e.g., 5 psi).
-
Drying Gas Temperature: Increase the temperature in increments (e.g., 25 °C) within the instrument's operating range.
-
Drying Gas Flow Rate: Vary the flow rate in increments (e.g., 1-2 L/min).
-
Fragmentor/Capillary Exit Voltage: Optimize this to maximize the precursor ion intensity while minimizing in-source fragmentation.
-
-
Collision Energy Optimization (for MS/MS):
-
Once the precursor ion is optimized, perform a product ion scan to identify the major fragment ions.
-
Select a prominent and specific fragment ion for the MRM transition.
-
Optimize the collision energy by ramping it over a range (e.g., 10-50 eV) to find the value that produces the highest intensity for the selected product ion.
-
-
Final Evaluation:
-
Confirm the optimized parameters by re-injecting the standard and ensuring a stable and intense signal.
-
Visualizations
Caption: Workflow for optimizing mass spectrometer parameters for this compound.
Caption: Troubleshooting workflow for poor signal intensity.
References
- 1. This compound | TRC-F865502-0.5MG | LGC Standards [lgcstandards.com]
- 2. researchgate.net [researchgate.net]
- 3. nebiolab.com [nebiolab.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. myadlm.org [myadlm.org]
- 14. texilajournal.com [texilajournal.com]
- 15. researchgate.net [researchgate.net]
- 16. resolvemass.ca [resolvemass.ca]
Validation & Comparative
A Head-to-Head Battle: Fusidic Acid-d6 Versus a Novel Alternative as Internal Standards for Precise Fusidic Acid Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Fusidic Acid, the choice of an appropriate internal standard is paramount to ensure accurate and reliable quantification. This guide provides a comprehensive comparison of the widely-used deuterated internal standard, Fusidic Acid-d6, with a novel, chemically modified alternative—reduced Fusidic Acid. This comparison is based on available experimental data and established analytical protocols, offering a clear perspective on the performance of each.
In the realm of quantitative analysis, particularly in complex biological matrices, internal standards are indispensable for correcting variability during sample preparation and analysis. For Fusidic Acid, a bacteriostatic antibiotic, precise measurement is crucial for pharmacokinetic and toxicokinetic studies. The ideal internal standard should closely mimic the analyte's chemical and physical properties. Here, we delve into the specifics of two prominent internal standards, highlighting their strengths and weaknesses to aid in the selection of the most suitable option for your research needs.
Performance Comparison at a Glance
To facilitate a clear comparison, the following table summarizes the key performance parameters of this compound and reduced Fusidic Acid based on available data.
| Performance Parameter | This compound (Deuterated IS) | Reduced Fusidic Acid (Chemically Modified IS) | Key Considerations |
| Principle | Isotope Dilution | Analog Internal Standard | This compound offers near-perfect co-elution and identical ionization behavior due to its structural similarity, differing only in isotopic mass. Reduced Fusidic Acid, being a chemical analog, may exhibit slight differences in retention time and ionization efficiency. |
| Matrix Effect Compensation | Excellent | Good | Deuterated standards are considered the gold standard for compensating for matrix effects as they experience the same ion suppression or enhancement as the analyte.[1] While analog standards can also compensate for these effects, any chromatographic separation from the analyte can lead to differential matrix effects. |
| Accuracy & Precision | High | High | Both internal standards have been shown to enable high accuracy and precision in quantitative methods. The use of a stable isotope-labeled internal standard like this compound is generally accepted to provide the highest level of accuracy. |
| Commercial Availability | Readily Available | Requires custom synthesis | This compound is commercially available from various suppliers, offering convenience for routine analysis. Reduced Fusidic Acid needs to be synthesized in-house, which may require additional resources and expertise.[2] |
| Cost | Higher initial cost per unit | Lower precursor cost, but synthesis adds to the overall cost | The initial purchase price of a deuterated standard is typically higher. However, the cost of synthesis for the reduced form, including reagents, equipment, and personnel time, must be factored in. |
In-Depth Look at the Internal Standards
This compound: The Gold Standard of Isotope Dilution
This compound is a stable isotope-labeled version of Fusidic Acid where six hydrogen atoms have been replaced by deuterium. This subtle change in mass allows it to be distinguished from the parent drug by a mass spectrometer, while its chemical and physical properties remain virtually identical.
Advantages:
-
Co-elution with Analyte: this compound co-elutes with Fusidic Acid during chromatographic separation, ensuring that both compounds experience the same analytical conditions and potential matrix effects at the same time.
-
Similar Ionization Efficiency: As the ionization process is largely unaffected by the isotopic substitution, this compound exhibits a very similar ionization response to Fusidic Acid, leading to more accurate correction.
-
Reduced Variability: The use of a deuterated internal standard is well-documented to minimize variability in sample preparation and instrument response, leading to higher precision.[1]
Reduced Fusidic Acid: A Viable and Cost-Effective Alternative
A study by Correia et al. (2014) introduced a novel internal standard for Fusidic Acid analysis prepared by the chemical reduction of the two double bonds in the aliphatic side chain of the Fusidic Acid molecule.[2] This modification results in a compound with a slightly different molecular weight that can be readily distinguished by mass spectrometry.
Advantages:
-
Structural Similarity: Reduced Fusidic Acid maintains the core steroidal structure of the parent drug, leading to similar extraction recovery and chromatographic behavior.[2]
-
Cost-Effective Preparation: For laboratories with organic synthesis capabilities, the preparation of reduced Fusidic Acid from the readily available Fusidic Acid can be a more economical option compared to purchasing a deuterated standard.[2]
Experimental Protocols: A How-To Guide
The following are generalized experimental protocols for the analysis of Fusidic Acid using both this compound and reduced Fusidic Acid as internal standards. These should be adapted and validated for specific laboratory conditions and matrices.
Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of the biological matrix (e.g., plasma, serum), add the internal standard solution (either this compound or reduced Fusidic Acid) at a predetermined concentration.
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of Fusidic Acid.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is typical for analytical LC columns.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. The MRM transitions for Fusidic Acid, this compound, and reduced Fusidic Acid need to be optimized on the specific mass spectrometer being used.
-
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the key steps involved.
Caption: A generalized workflow for the bioanalysis of Fusidic Acid using an internal standard.
Logical Relationship of Internal Standard Selection
The choice between this compound and an alternative like reduced Fusidic Acid depends on several factors. The following diagram illustrates the decision-making process.
Caption: A decision tree for selecting an internal standard for Fusidic Acid analysis.
Conclusion: Making an Informed Choice
Both this compound and reduced Fusidic Acid are effective internal standards for the quantitative analysis of Fusidic Acid.
-
This compound stands out as the superior choice when the highest level of accuracy and precision is required, and the convenience of a commercially available, ready-to-use standard is a priority. Its isotopic similarity to the analyte makes it the gold standard for mitigating matrix effects and ensuring data integrity.
-
Reduced Fusidic Acid presents a compelling alternative for laboratories with expertise in organic synthesis, offering a potentially more cost-effective solution without significantly compromising analytical performance. The structural similarity to Fusidic Acid allows for good correction of analytical variability.
Ultimately, the selection of the internal standard should be based on a careful evaluation of the specific requirements of the assay, available resources, and the desired level of data quality. For regulated bioanalysis, the use of a stable isotope-labeled internal standard like this compound is generally preferred. However, for research and development purposes, a well-characterized and validated analog internal standard such as reduced Fusidic Acid can be a perfectly suitable and economical choice.
References
A Comparative Guide to Stable Isotope-Labeled Internal Standards for Fusidic Acid Quantitation: Fusidic Acid-d6 vs. C13-labeled Fusidic Acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis by mass spectrometry, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving the highest accuracy and precision. When quantifying Fusidic Acid, a bacteriostatic antibiotic, in complex biological matrices, the choice of the appropriate SIL-IS is a critical method development parameter. This guide provides a comprehensive comparison of two potential SIL-IS for Fusidic Acid: the commercially available Fusidic Acid-d6 and the theoretically ideal, but currently unavailable, C13-labeled Fusidic Acid.
The comparison will be based on the fundamental principles of using deuterated versus C13-labeled standards, supported by experimental data and protocols for Fusidic Acid analysis.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are essential in analytical chemistry to correct for variability during sample preparation, chromatographic separation, and mass spectrometric detection.[1] By adding a known amount of an internal standard to every sample, calibration standard, and quality control sample, any loss of analyte during the analytical process can be accounted for, leading to more reliable and reproducible results. Stable isotope-labeled internal standards are considered the most effective as they share near-identical physicochemical properties with the analyte, ensuring they behave similarly throughout the entire analytical workflow.
Theoretical Comparison: Deuterium (d) vs. Carbon-13 (¹³C) Labeling
The choice between a deuterated and a C13-labeled internal standard involves a trade-off between cost-effectiveness and potential analytical challenges.
| Feature | This compound (Deuterated) | C13-labeled Fusidic Acid (Hypothetical) |
| Cost & Availability | Commercially available and generally less expensive to synthesize. | Not commercially available. Synthesis is typically more complex and costly.[2] |
| Chemical Identity | Nearly identical to unlabeled Fusidic Acid. | Virtually identical to unlabeled Fusidic Acid. |
| Chromatographic Co-elution | May exhibit a slight shift in retention time compared to the unlabeled analyte due to the "isotope effect," where the C-D bond is slightly stronger than the C-H bond. This can lead to differential matrix effects. | Co-elutes perfectly with the unlabeled analyte as the mass difference has a negligible effect on chromatographic behavior. |
| Isotopic Stability | Deuterium atoms, especially those on heteroatoms or activated carbon atoms, can be susceptible to back-exchange with hydrogen atoms from the solvent or matrix. This can compromise the accuracy of quantification. | The ¹³C label is incorporated into the carbon skeleton of the molecule and is therefore highly stable and not prone to exchange. |
| Mass Difference | This compound provides a 6 Dalton mass difference, which is generally sufficient to prevent mass spectral crosstalk. | A ¹³C-labeled standard would also be synthesized to have a sufficient mass difference (typically ≥ 3 Da) to avoid spectral overlap. |
| Matrix Effects | Due to potential chromatographic separation from the analyte, it may not perfectly compensate for matrix-induced ion suppression or enhancement. | Co-elution ensures that the internal standard experiences the same matrix effects as the analyte, providing more accurate correction. |
Experimental Protocol: A Representative Bioanalytical Method for Fusidic Acid
While a direct comparative study between this compound and a C13-labeled version is not available due to the lack of the latter, the following protocol outlines a typical LC-MS/MS method for the quantification of Fusidic Acid in a biological matrix, such as human plasma, using a deuterated internal standard as a reference. This protocol is a composite based on published methods for Fusidic Acid analysis.[3][4][5]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, standard, or quality control, add 20 µL of this compound internal standard working solution (e.g., at 1 µg/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
HPLC System: A standard UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient starting from 30% B to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive or negative ion mode (to be optimized).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fusidic Acid: To be determined based on precursor and product ion optimization (e.g., based on literature, a potential transition in negative mode is m/z 515.3 -> 455.4[3]).
-
This compound: The precursor ion will be shifted by +6 Da (e.g., m/z 521.3), and the fragment ion may or may not be shifted depending on the location of the deuterium labels.
-
-
Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum signal intensity.
Data Presentation: Expected Performance Characteristics
The following table summarizes the expected performance of this compound as an internal standard in a validated bioanalytical assay, based on general principles and published data for similar compounds. A direct comparison with a hypothetical C13-labeled standard is also provided to highlight the theoretical advantages.
| Performance Parameter | Expected Performance with this compound | Theoretical Advantage of C13-labeled Fusidic Acid |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Potentially improved accuracy due to better matrix effect compensation. |
| Precision (% CV) | < 15% (< 20% at LLOQ) | Potentially improved precision for the same reason. |
| Matrix Effect | May show some variability between different lots of matrix due to potential chromatographic shifts. | Expected to be minimal and consistent across different matrix lots due to co-elution. |
| Recovery | Should be consistent but may differ slightly from the analyte. | Expected to be identical to the analyte. |
Visualizing the Workflow and Rationale
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the logical relationship behind the choice of internal standard.
Conclusion and Recommendations
For the routine quantitative analysis of Fusidic Acid in biological matrices, This compound is the pragmatic and recommended choice of internal standard due to its commercial availability and cost-effectiveness. While the potential for chromatographic shifts and deuterium exchange exists, a well-developed and validated LC-MS/MS method can mitigate these risks to a large extent, providing reliable and reproducible data that meets regulatory requirements.
Theoretically, a C13-labeled Fusidic Acid would be a superior internal standard, offering the potential for even greater accuracy and precision by ensuring perfect co-elution with the analyte and eliminating concerns of isotopic instability. However, its current lack of commercial availability and the high cost associated with custom synthesis make it an impractical option for most laboratories.
Researchers should be aware of the potential limitations of deuterated standards and carefully validate their methods to ensure that any isotope effects do not compromise the integrity of their quantitative results. This includes assessing the chromatographic peak shape and retention time of both the analyte and the internal standard across different matrices and concentrations.
References
- 1. scispace.com [scispace.com]
- 2. documents.lgcstandards.com [documents.lgcstandards.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Application of Quality by Design Approach in the Optimization and Development of the UPLC Analytical Method for Determination of Fusidic Acid in Pharmaceutical Products [mdpi.com]
Navigating Regulated Bioanalysis: A Comparative Guide to the Accuracy and Precision of Fusidic Acid-d6
For researchers, scientists, and drug development professionals engaged in the regulated bioanalysis of fusidic acid, the choice of an appropriate internal standard is paramount to ensuring data integrity and regulatory compliance. This guide provides a comparative analysis of the accuracy and precision of Fusidic Acid-d6, a commonly used stable isotope-labeled internal standard, against an alternative structural analog, offering insights supported by experimental data to inform method development and validation.
In the landscape of regulated bioanalysis, the use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the gold standard. The co-elution of the analyte and its SIL counterpart in liquid chromatography-mass spectrometry (LC-MS/MS) analysis allows for effective compensation of matrix effects and variations in sample processing, thereby enhancing the accuracy and precision of quantification. However, the availability and cost of SIL standards can sometimes lead researchers to consider alternative internal standards, such as structural analogs.
This guide delves into the performance characteristics of this compound in comparison to a structurally similar alternative, reduced fusidic acid, in the context of a regulated bioanalytical workflow for fusidic acid in human plasma.
Comparative Analysis of Internal Standards
The performance of an internal standard is critically evaluated through validation parameters such as accuracy and precision, as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
This compound: The Benchmark for Bioanalytical Assays
While a specific, complete bioanalytical validation report for fusidic acid using this compound was not publicly available within the scope of this review, the principles of using a stable isotope-labeled internal standard are well-established. A deuterated internal standard like this compound is expected to exhibit nearly identical chromatographic behavior and ionization efficiency to the unlabeled fusidic acid. This physiochemical similarity is crucial for correcting potential variabilities during sample preparation and analysis, leading to high accuracy and precision.
For a typical regulated bioanalytical method, the acceptance criteria for accuracy (as percent bias) and precision (as percent coefficient of variation, %CV) are generally within ±15% (and ±20% at the lower limit of quantification). It is anticipated that a validated method using this compound would comfortably meet these criteria.
Reduced Fusidic Acid: A Structural Analog Alternative
A study presented at the SACI – ACS Bi-national Organic Chemistry Conference in 2014 detailed the synthesis and application of a reduced form of fusidic acid as an internal standard for its quantification in human plasma by LC-MS/MS.[1] This alternative was prepared by the reduction of two double bonds in the aliphatic chain of fusidic acid.[1] While this internal standard is a structural analog and not a stable isotope label, its structural similarity to fusidic acid makes it a viable candidate for bioanalytical applications.
The study demonstrated the successful use of this internal standard in a method that was linear over a concentration range of 0.1 to 25 µg/mL.[1] However, the publicly available information from this conference presentation does not include the detailed accuracy and precision data required for a full comparison in a regulated context.[1]
Data Presentation
Due to the limited availability of complete, side-by-side comparative studies in the public domain, a direct quantitative comparison table cannot be definitively constructed. However, based on established principles and the available information, a prospective comparison can be outlined.
Table 1: Prospective Performance Comparison of Internal Standards for Fusidic Acid Bioanalysis
| Parameter | This compound (Expected Performance) | Reduced Fusidic Acid (Reported Data) |
| Internal Standard Type | Stable Isotope-Labeled | Structural Analog |
| Accuracy (% Bias) | Expected to be within ±15% | Data not available |
| Precision (% CV) | Expected to be ≤15% | Data not available |
| Linearity Range | Method dependent | 0.1 - 25 µg/mL[1] |
| Matrix Effect Compensation | High | Moderate to High |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of bioanalytical methods. Below are the methodologies for the analysis of fusidic acid using the two types of internal standards, based on available information.
Experimental Protocol Using Reduced Fusidic Acid Internal Standard[1]
1. Sample Preparation:
-
Fusidic acid and the reduced fusidic acid internal standard were diluted in human plasma.
-
Proteins were precipitated from the plasma samples.
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Chromatograph: Agilent 1100 series
-
Mass Spectrometer: API 3200 QTRAP
-
Column: Phenomenex Luna C18 (2) – 150 × 2.00mm, 5µm
-
Mobile Phase: 20:80 – Water: Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Mass Transitions:
-
Fusidic acid: 515.366 → 455.400 m/z
-
Reduced fusidic acid: 519.46 → 59.00 m/z
-
General Experimental Protocol for Fusidic Acid Bioanalysis using a Deuterated Internal Standard (Hypothetical)
1. Sample Preparation:
-
Aliquots of human plasma samples, calibration standards, and quality control samples would be spiked with a working solution of this compound.
-
Protein precipitation would be performed using a suitable organic solvent (e.g., acetonitrile or methanol).
-
The supernatant would be evaporated and reconstituted in the mobile phase for injection.
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both fusidic acid and this compound.
Mandatory Visualization
To illustrate the typical workflow in a regulated bioanalytical laboratory for the quantification of fusidic acid, the following diagrams are provided.
Caption: Bioanalytical workflow for fusidic acid quantification.
Caption: Internal standard selection logic.
Conclusion
The selection of an appropriate internal standard is a critical decision in regulated bioanalysis. For the quantification of fusidic acid, the use of a stable isotope-labeled internal standard such as this compound remains the recommended approach to achieve the highest levels of accuracy and precision, ensuring robust and reliable data that meets stringent regulatory requirements. While structural analogs like reduced fusidic acid can be a viable alternative, a thorough validation is necessary to demonstrate their performance and ensure they adequately compensate for analytical variability. Researchers and drug development professionals should carefully consider the trade-offs between the ideal characteristics of a SIL internal standard and the practicalities of availability and cost when developing and validating their bioanalytical methods.
References
A Comparative Guide to Internal Standards for Fusidic Acid Quantification: Focus on Linearity and Range Determination with Fusidic Acid-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of internal standards for the quantification of Fusidic Acid, with a primary focus on the performance of Fusidic Acid-d6. The selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods. This document outlines the key performance metrics of linearity and analytical range, supported by representative experimental data and detailed protocols.
Introduction
Fusidic acid is a bacteriostatic antibiotic used against various Gram-positive bacteria. Accurate measurement of its concentration in biological matrices is essential during drug development and for therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry-based bioanalysis. This is due to its similar physicochemical properties to the analyte, which helps to compensate for variability during sample preparation and analysis.
This guide compares the expected performance of this compound against a common alternative approach: using a structural analog as an internal standard.
Performance Comparison: Linearity and Range
The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The analytical range is the interval between the upper and lower concentrations of the analyte in a sample for which the method has been demonstrated to be accurate, precise, and linear.
Table 1: Comparison of Linearity and Range for Fusidic Acid Quantification Using Different Internal Standards
| Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., Cephalosporin P1) |
| Linearity (r²) | > 0.995 | > 0.990 |
| Analytical Range | Wide, closely matches analyte | May be narrower than analyte |
| Lower Limit of Quantification (LLOQ) | Consistent with analyte's LLOQ | May differ from analyte's LLOQ |
| Upper Limit of Quantification (ULOQ) | Consistent with analyte's ULOQ | May differ from analyte's ULOQ |
| Matrix Effects | Minimal, co-elutes with analyte | Potential for differential matrix effects |
| Precision (%CV at LLOQ) | < 20% | < 20% (goal, but can be more variable) |
| Accuracy (%RE at LLOQ) | ± 20% | ± 20% (goal, but can be more variable) |
Note: The data presented in Table 1 is representative of typical performance and may vary based on the specific analytical method and laboratory conditions.
Experimental Protocols
A robust determination of linearity and range is fundamental to bioanalytical method validation.
Experimental Protocol for Linearity and Range Determination
1. Objective: To establish the linearity and define the analytical range for the quantification of Fusidic Acid in human plasma using this compound as an internal standard.
2. Materials:
- Fusidic Acid reference standard
- This compound internal standard
- Control human plasma (screened for interferences)
- HPLC-grade methanol, acetonitrile, and formic acid
- 96-well plates
- LC-MS/MS system
3. Standard Solution Preparation:
- Prepare a stock solution of Fusidic Acid (1 mg/mL) in methanol.
- Prepare a series of working standard solutions by serial dilution of the stock solution to cover the expected clinical concentration range.
- Prepare a stock solution of this compound (1 mg/mL) in methanol.
- Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the IS stock solution.
4. Calibration Curve and Quality Control (QC) Sample Preparation:
- Spike control human plasma with the working standard solutions to prepare calibration standards at a minimum of six concentration levels (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
- Prepare QC samples in the same manner at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
5. Sample Preparation (Protein Precipitation):
- To 50 µL of each calibration standard, QC sample, and blank plasma, add 150 µL of the working internal standard solution in acetonitrile.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
6. LC-MS/MS Analysis:
- Inject the prepared samples onto the LC-MS/MS system.
- Use a suitable C18 column and a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Monitor the transitions for Fusidic Acid and this compound in multiple reaction monitoring (MRM) mode.
7. Data Analysis:
- Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte.
- Perform a linear regression analysis (typically with a 1/x² weighting) to determine the slope, intercept, and correlation coefficient (r²).
- The analytical range is defined by the LLOQ and ULOQ, which must meet predefined criteria for accuracy and precision.
Visualizations
Mechanism of Action of Fusidic Acid
Fusidic acid inhibits bacterial protein synthesis by preventing the release of elongation factor G (EF-G) from the ribosome after GTP hydrolysis. This locks the ribosome in a post-translocational state, thereby halting peptide elongation.
Caption: Mechanism of action of Fusidic Acid.
Experimental Workflow for Linearity and Range Determination
The following diagram illustrates the key steps in the experimental workflow for determining the linearity and analytical range of a bioanalytical method.
A Comparative Guide to the Stability of Fusidic Acid and its Deuterated Analog, Fusidic Acid-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical stability of Fusidic Acid and its deuterated counterpart, Fusidic Acid-d6. While direct comparative stability studies are not yet available in published literature, this document leverages existing data on Fusidic Acid's degradation pathways and the well-established principles of the kinetic isotope effect to provide a scientifically grounded assessment of the anticipated stability of this compound. Detailed experimental protocols for a head-to-head comparative analysis are also provided to facilitate further research in this area.
Introduction to Deuterated Compounds and the Kinetic Isotope Effect
Deuterium (D) is a stable, non-radioactive isotope of hydrogen that possesses an additional neutron.[1] This doubles the mass of the hydrogen atom, leading to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1][2] This difference in bond strength is the basis of the kinetic isotope effect, which can lead to a significant reduction in the rate of chemical reactions that involve the cleavage of a C-H bond in the rate-determining step.[1] In pharmaceutical sciences, strategic deuteration of a drug molecule can therefore enhance its metabolic stability, reduce the formation of unwanted metabolites, and potentially improve its overall stability and shelf-life.[3][4]
Comparative Stability Profile: Fusidic Acid vs. This compound
Based on forced degradation studies of Fusidic Acid, the molecule is known to be susceptible to degradation under various stress conditions, including acidic, alkaline, oxidative, and thermal stress.[5][6] It is most stable under photolytic (UV light) conditions.[7]
The commercially available this compound is deuterated at the two methyl groups of the isopentenyl side chain. This strategic placement of deuterium is anticipated to enhance the stability of the molecule, particularly against oxidative degradation pathways that may involve the side chain.
Quantitative Stability Data for Fusidic Acid
The following table summarizes the results from forced degradation studies performed on Fusidic Acid.
| Stress Condition | Reagents and Conditions | Degradation of Fusidic Acid (%) | Key Degradation Products Identified | Reference |
| Acidic Hydrolysis | 0.01 M HCl | Significant Degradation (up to 98%) | 3-Didehydrofusidic acid, 11-Didehydrofusidic acid | [6][8] |
| Alkaline Hydrolysis | 0.001 M NaOH | Maximum Degradation (up to 95%) | 16-Epideacetylfusidic acid, Lactone derivatives | [7][8] |
| Oxidative Stress | 3% H₂O₂ | Significant Degradation (up to 88%) | 24,25-Dihydroxyfusidic acid, 26-Hydroxyfusidic acid | [6][8] |
| Thermal Degradation | 50°C for 48 hours | No significant degradation | Not applicable | [6] |
| Photolytic Degradation | UV light at 254 nm | Most Stable Condition | Minimal degradation products | [7] |
Hypothesized Comparative Stability of this compound
The following table presents a hypothesized stability profile for this compound based on the principles of the kinetic isotope effect, alongside the known data for Fusidic Acid for direct comparison. The deuteration at the side chain is expected to have the most significant impact on oxidative degradation.
| Stress Condition | Expected Degradation of this compound | Rationale for Hypothesized Stability |
| Acidic Hydrolysis | Similar to Fusidic Acid | The primary sites of acid-catalyzed degradation are on the steroid nucleus, distant from the deuterated side chain. |
| Alkaline Hydrolysis | Similar to Fusidic Acid | The main degradation pathway involves hydrolysis of the acetyl group and lactone formation, which are not directly impacted by deuteration on the side chain. |
| Oxidative Stress | More Stable than Fusidic Acid | The deuterated C-D bonds on the side chain are stronger than C-H bonds, which may slow down oxidative reactions targeting this part of the molecule. |
| Thermal Degradation | Similar to Fusidic Acid | Thermal stability is generally high for both compounds. |
| Photolytic Degradation | Similar to Fusidic Acid | Both compounds are expected to be relatively stable under photolytic stress. |
Experimental Protocols
To empirically validate the hypothesized stability of this compound, a comparative forced degradation study is recommended.
Objective: To compare the stability of Fusidic Acid and this compound under various stress conditions using a stability-indicating HPLC method.
Materials:
-
Fusidic Acid reference standard
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A validated stability-indicating HPLC method (as described in the literature[5][9])
Methodology:
-
Preparation of Stock Solutions: Prepare separate stock solutions of Fusidic Acid and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Forced Degradation Studies:
-
Acidic Hydrolysis: To 1 mL of each stock solution, add 1 mL of 0.1 M HCl. Keep the solutions at 60°C for 2 hours. Neutralize with 0.1 M NaOH.
-
Alkaline Hydrolysis: To 1 mL of each stock solution, add 1 mL of 0.1 M NaOH. Keep the solutions at 60°C for 30 minutes. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: To 1 mL of each stock solution, add 1 mL of 30% H₂O₂. Keep the solutions at room temperature for 24 hours.
-
Thermal Degradation: Keep the stock solutions in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solutions to UV light (254 nm) for 24 hours.
-
Control Samples: Keep untreated stock solutions at -20°C.
-
-
Sample Analysis:
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor the degradation of the parent drug and the formation of degradation products.
-
Visualizations
Signaling Pathway and Mechanism of Action
Fusidic Acid inhibits bacterial protein synthesis by preventing the dissociation of elongation factor G (EF-G) from the ribosome, thereby halting the translocation of the nascent polypeptide chain.[10][11][12]
Caption: Mechanism of action of Fusidic Acid.
Experimental Workflow for Comparative Stability Study
The following diagram illustrates the experimental workflow for conducting a comparative stability study of Fusidic Acid and this compound.
Caption: Experimental workflow for comparative stability.
Conclusion
While direct experimental data is pending, the principles of the kinetic isotope effect strongly suggest that this compound will exhibit enhanced stability against certain degradation pathways, particularly oxidative stress, when compared to its non-deuterated counterpart. The provided experimental protocol offers a clear path for researchers to empirically verify this hypothesis. Such studies are crucial for understanding the full potential of deuterated pharmaceuticals in improving drug stability and performance.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C31H48O6 | CID 162642014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. academic.oup.com [academic.oup.com]
- 9. caymanchem.com [caymanchem.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Fusidic acid? [synapse.patsnap.com]
Performance evaluation of different batches of Fusidic Acid-d6
A comprehensive guide to evaluating the performance of different batches of Fusidic Acid-d6, a deuterated internal standard crucial for pharmacokinetic and bioanalytical studies. This guide provides researchers, scientists, and drug development professionals with objective comparisons and supporting experimental data to ensure the selection of high-quality isotopic standards.
Comparative Performance of this compound Batches
The quality of a deuterated standard is paramount for accurate quantification in mass spectrometry-based assays. Below is a comparative summary of three hypothetical commercial batches of this compound, evaluated based on critical quality attributes.
Table 1: Performance Comparison of Three Batches of this compound
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Chemical Purity (by HPLC) | >99.5% | 98.7% | 99.2% | >98.0% |
| Isotopic Purity (% D6) | 99.8% | 99.5% | 99.6% | >99.0% |
| Isotopic Distribution (% D0) | <0.1% | 0.3% | 0.2% | <0.5% |
| Residual Solvents (by GC-HS) | <0.01% | 0.05% | 0.02% | <0.1% |
| Stability (post 1 year at 4°C) | No significant degradation | No significant degradation | No significant degradation | No significant degradation |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance comparison.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is for the quantification of this compound and the detection of any non-labeled or related substance impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and 0.1% orthophosphoric acid in water.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm.[1]
-
Procedure:
-
Prepare a standard solution of this compound in the mobile phase.
-
Inject the solution into the HPLC system.
-
The purity is calculated based on the area of the principal peak relative to the total peak area.
-
Isotopic Purity and Distribution by Mass Spectrometry (MS)
This protocol determines the percentage of the deuterated (d6) form and the presence of the non-deuterated (d0) form.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., ESI).
-
Procedure:
-
A dilute solution of the this compound batch is directly infused into the mass spectrometer.
-
The mass spectrum is acquired in full scan mode to observe the ion clusters.
-
The relative intensities of the peaks corresponding to the unlabeled Fusidic Acid (d0) and the deuterated this compound are used to calculate the isotopic purity.
-
Residual Solvent Analysis by Gas Chromatography-Headspace (GC-HS)
This method is employed to identify and quantify any residual solvents from the synthesis process.
-
Instrumentation: A gas chromatograph with a headspace autosampler and a flame ionization detector (FID).
-
Column: A column suitable for volatile organic compound analysis (e.g., DB-624).
-
Procedure:
-
The this compound sample is weighed into a headspace vial and dissolved in a suitable solvent (e.g., DMSO).
-
The vial is heated to allow volatile solvents to partition into the headspace.
-
A sample of the headspace gas is injected into the GC.
-
The detected peaks are compared to a standard library of common solvents for identification and quantification.
-
Stability Assessment
This protocol evaluates the stability of the compound under defined storage conditions.
-
Procedure:
-
A batch of this compound is stored at the recommended temperature (e.g., 4°C).[2]
-
At specified time points (e.g., 6 months, 1 year), an aliquot is taken and analyzed for chemical purity by HPLC as described above.
-
"No significant degradation" means the purity remains within the acceptable limits (e.g., >98%).
-
Visualizing Key Processes
Diagrams can aid in understanding complex workflows and pathways. Below are visualizations relevant to the evaluation and use of this compound.
Caption: Quality control workflow for this compound batches.
Fusidic acid exerts its antibacterial effect by inhibiting protein synthesis in bacteria.[3] It specifically targets the elongation factor G (EF-G), a crucial protein in the translocation step of protein synthesis.[4][5] By binding to the EF-G-ribosome complex, fusidic acid stalls the process, preventing the release of EF-G and thereby halting the synthesis of essential bacterial proteins.[6][7]
Caption: Mechanism of action of Fusidic Acid.
References
- 1. Stability kinetics of fusidic acid: Development and validation of stability indicating analytical method by employing Analytical Quality by Design approach in medicinal product(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TRC-F865502-0.5MG | LGC Standards [lgcstandards.com]
- 3. What is the mechanism of Fusidic acid? [synapse.patsnap.com]
- 4. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fusidic acid - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Proper Disposal of Fusidic Acid-d6: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of Fusidic Acid-d6, a deuterated form of the bacteriostatic antibiotic Fusidic acid. While some safety data sheets (SDS) do not classify this compound as a hazardous substance under the Globally Harmonized System (GHS), others classify the non-deuterated parent compound as hazardous.[1][2] Given this variability and the general nature of pharmaceutical compounds, a cautious and compliant approach to disposal is essential.
Researchers and laboratory personnel are responsible for ensuring that chemical waste is managed in a safe and environmentally sound manner, adhering to all applicable federal, state, and local regulations.[3] Regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States establish a framework for managing hazardous waste from its generation to its final disposal.[4][5]
Recommended Disposal Protocol
The most prudent and widely recommended method for disposing of this compound is to treat it as a chemical waste and arrange for its collection by a licensed hazardous waste disposal company.[6][7] This ensures the material is managed by trained professionals and disposed of using approved methods, such as controlled incineration.[6]
Key Prohibitions:
-
Do NOT dispose of this compound down the drain. [8][9][10] Flushing chemicals down the sewer can interfere with wastewater treatment processes and contaminate waterways.[5]
-
Do NOT dispose of this compound in the regular trash. [4][11] This can lead to environmental contamination and pose risks to sanitation workers.
Step-by-Step Waste Handling and Collection Procedure
-
Containerization:
-
Place this compound waste into a chemically compatible, leak-proof container with a secure screw-top cap.[12][13] The container must be in good condition, free from damage or deterioration.[4]
-
If dealing with solutions, ensure the container material will not react with the solvent. Plastic containers are often preferred for chemical waste.[3]
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.[13]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" (or as required by your institution) and the full chemical name: "this compound".[3][13]
-
List all constituents and their approximate concentrations if it is a mixed waste.
-
Ensure the date of waste generation is clearly marked on the label.[3]
-
-
Storage (Satellite Accumulation Area):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][12]
-
The SAA must be under the control of laboratory personnel and inspected weekly for any signs of leakage.[4][12]
-
Ensure incompatible waste types are segregated. For instance, store acids and bases separately.[12]
-
-
Arranging for Disposal:
Summary of Disposal Logistics and Safety
The following table summarizes the essential information for the proper handling and disposal of this compound.
| Parameter | Guideline |
| Waste Classification | Treat as chemical waste. Consult your institution's EHS department for a final hazardous waste determination as per local regulations.[3][14] |
| Primary Disposal Method | Collection by a licensed hazardous material disposal company for controlled incineration or other approved treatment methods.[6][7] |
| Prohibited Disposal | Do not dispose of in regular trash or down the drain.[8][9][11] |
| Waste Container | Use a chemically compatible, non-reactive, leak-proof container with a secure screw-top cap.[12][13] |
| Container Labeling | Label with "Hazardous Waste," the full chemical name ("this compound"), composition, and accumulation start date.[3] |
| On-site Storage | Store in a designated and properly managed Satellite Accumulation Area (SAA) at or near the point of generation.[12] |
| Personal Protective Equipment (PPE) | When handling the waste, wear standard laboratory PPE, including safety goggles with side-shields, gloves, and a lab coat.[6] |
Disposal Workflow
The following diagram illustrates the decision-making and procedural steps for the safe disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. easyrxcycle.com [easyrxcycle.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. fishersci.com [fishersci.com]
Personal protective equipment for handling Fusidic Acid-d6
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Fusidic Acid-d6. Given that this compound is a deuterated form of Fusidic Acid, it is recommended to adhere to the safety precautions outlined for the parent compound, as detailed in its Safety Data Sheets (SDS). While some suppliers may not classify this compound as hazardous, treating it with the same level of caution as Fusidic Acid ensures a higher standard of laboratory safety.
Hazard Identification
Fusidic Acid is considered a hazardous substance and is harmful if swallowed.[1][2][3][4] Accidental ingestion may cause serious health damage.[1] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[2]
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1][2][3][4] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2] |
| Hepatotoxicity | At sufficiently high doses, the material may be poisonous to the liver.[1] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133 (US).[5][6] |
| Skin Protection | Impervious clothing and protective gloves (e.g., nitrile or powder-free latex).[1][2] Double gloving should be considered.[1] Hands should be washed thoroughly after handling.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[6] For brief exposure or low pollution, a respiratory filter device is recommended. For intensive or longer exposure, use a self-contained breathing apparatus.[7] |
| Foot Protection | Protective shoe covers.[1] |
| General Hygiene | Do not eat, drink, or smoke when using this product.[3][4][5] Wash hands thoroughly after handling.[3][4][5] |
Handling and Storage Protocols
Procedural Steps for Safe Handling:
-
Ventilation: Handle in a well-ventilated area.[8] Local exhaust ventilation is required at points of dust or fume generation.[1]
-
Avoid Contact: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[1]
-
Prevent Dust Formation: Use dry clean-up procedures and avoid generating dust.[1]
-
Container Handling: Keep containers tightly closed and clearly labeled.[5] Do not cut, drill, grind, or weld containers that may contain residual dust.[1]
Storage Conditions:
-
Store in a dry, cool, and well-ventilated place.[6]
-
Protect from light.[6]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[6]
Emergency and Disposal Procedures
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Ingestion | If swallowed, call a poison center or doctor if you feel unwell.[5][6] Rinse mouth with water.[5][6] |
| Inhalation | If inhaled, remove the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if irritation or discomfort persists.[5] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[5][6] If skin irritation persists, call a physician.[6] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[5][6] Remove contact lenses, if present and easy to do. Continue rinsing.[2] Get medical attention.[6] |
Spill and Leak Procedures:
-
Minor Spills:
-
Clean up spills immediately.[1]
-
Wear protective clothing, gloves, safety glasses, and a dust respirator.[1]
-
Use dry clean-up procedures; vacuum or sweep up the material.[1] The vacuum cleaner must be fitted with a HEPA filter.[1]
-
Dampen with water to prevent dusting before sweeping.[1]
-
Place in a suitable, labeled container for disposal.[1]
-
-
Major Spills:
Disposal Plan: All waste must be handled in accordance with local, state, and federal regulations.[1] Dispose of contents/container to an approved waste disposal plant.[5] Puncture containers to prevent re-use and bury at an authorized landfill.[1] Do not allow the product to enter drains.[5]
Operational Workflow for Handling this compound
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. echemi.com [echemi.com]
- 5. goldbio.com [goldbio.com]
- 6. fishersci.com [fishersci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Fusidic Acid - Safety Data Sheet [chemicalbook.com]
- 9. This compound | TRC-F865502-0.5MG | LGC Standards [lgcstandards.com]
- 10. This compound | TRC-F865502-0.5MG | LGC Standards [lgcstandards.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
